molecular formula C11H13Cl2NO3S B2393675 1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol CAS No. 1153348-41-4

1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol

Cat. No.: B2393675
CAS No.: 1153348-41-4
M. Wt: 310.19
InChI Key: JVSIWDNCNDFZLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol is a useful research compound. Its molecular formula is C11H13Cl2NO3S and its molecular weight is 310.19. The purity is usually 95%.
BenchChem offers high-quality 1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2,3-dichlorophenyl)sulfonylpiperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO3S/c12-9-4-1-5-10(11(9)13)18(16,17)14-6-2-3-8(15)7-14/h1,4-5,8,15H,2-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVSIWDNCNDFZLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=C(C(=CC=C2)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight and formula for 1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol

For researchers and professionals in drug development, a comprehensive understanding of a compound's fundamental properties is the bedrock of successful investigation. This guide provides a detailed technical overview of 1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol, focusing on its core molecular attributes, physicochemical properties, and essential handling protocols, synthesized to support advanced research applications.

Core Chemical Identity

The foundational data for any chemical entity begins with its unambiguous identification. The following table summarizes the core identifiers for 1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol, which are crucial for database searches, regulatory submissions, and accurate record-keeping.

IdentifierValueSource
IUPAC Name 1-(2,3-dichlorobenzenesulfonyl)piperidin-3-ol[1]
CAS Registry Number 1153348-41-4[1]
Molecular Formula C₁₁H₁₃Cl₂NO₃S[1]
Molecular Weight 310.189 g/mol [1]
Monoisotopic Mass 308.9993198 Da[1]
Canonical SMILES C1CC(CN(C1)S(=O)(=O)C2=C(C(=CC=C2)Cl)Cl)O[1]
InChIKey JVSIWDNCNDFZLP-UHFFFAOYSA-N[1]

Structural Representation

A visual representation of the molecular structure is indispensable for understanding its steric and electronic properties, which in turn influence its reactivity and biological interactions.

2D Structure of 1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol

Physicochemical Properties

The physicochemical profile of a molecule is a critical determinant of its pharmacokinetic and pharmacodynamic behavior. The data presented below are computationally predicted values that provide valuable guidance for experimental design, such as selecting appropriate solvent systems for assays or anticipating a compound's absorption, distribution, metabolism, and excretion (ADME) characteristics.

PropertyPredicted ValueSignificance in Drug Development
Density 1.508 ± 0.06 g/cm³Influences formulation and manufacturing processes.
Boiling Point 475.5 ± 55.0 °CIndicates thermal stability and volatility.
pKa 14.22 ± 0.20Relates to the ionization state of the hydroxyl group at physiological pH, affecting solubility and receptor binding.
LogP 3.15750A measure of lipophilicity; this value suggests moderate membrane permeability.
Topological Polar Surface Area (TPSA) 66 ŲCorrelates with drug transport properties, including blood-brain barrier penetration. A TPSA of 66 Ų is often associated with good cell permeability.

All data in this table are sourced from Guidechem.[1]

Representative Synthesis Protocol

Objective: To synthesize 1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol.

Reaction Scheme:

Materials:

  • 3-Hydroxypiperidine

  • 2,3-Dichlorobenzenesulfonyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask under a nitrogen or argon atmosphere, dissolve 3-hydroxypiperidine (1.0 equivalent) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 to 1.5 equivalents) to the solution. The purpose of this non-nucleophilic base is to act as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is a critical step to control the exothermicity of the reaction upon addition of the sulfonyl chloride.

  • Sulfonyl Chloride Addition: Dissolve 2,3-dichlorobenzenesulfonyl chloride (1.0-1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 15-30 minutes.

  • Reaction Progression: Allow the mixture to slowly warm to room temperature and stir for 12-18 hours. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup - Quenching: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol is not available, data from structurally related compounds, particularly those containing the dichlorophenyl moiety, provide a strong basis for establishing safe handling procedures. The following recommendations are synthesized from SDS documentation for 1-(2,3-Dichlorophenyl)piperazine hydrochloride.[2][3][4][5]

Hazard Identification:

  • Skin Irritation: May cause skin irritation.[2]

  • Eye Irritation: Causes serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as dust or aerosol.[4]

  • Ingestion: May be harmful if swallowed.[2]

Recommended Handling Protocol:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2][3]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[2][3]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands and any exposed skin thoroughly after handling.[2]

    • Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.[4]

  • First Aid Measures:

    • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[2][3]

    • Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[2][3]

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]

    • Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[2][3]

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[2][3]

  • Consider storing under an inert atmosphere, as related compounds are noted to be air-sensitive.[2][3]

References

  • SAFETY DATA SHEET - 1-(2,3-Dichlorophenyl)piperazinemonohydrochloride , Thermo Fisher Scientific, [Link]

  • 1-(2,3-Dichlorophenyl)piperazine hydrochloride , PubChem, National Center for Biotechnology Information, [Link]

  • MSDS of 1-(2,3-Dichlorophenyl)piperazine hydrochloride , Capot Chemical, [Link]

Sources

An In-Depth Technical Guide to the Solubility Profile of 1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug discovery and development, the physicochemical properties of a candidate molecule are paramount to its success. Among these, solubility stands out as a critical determinant of a compound's entire developability profile, influencing its absorption, distribution, metabolism, and excretion (ADME). Poor aqueous solubility can terminate the progression of an otherwise promising therapeutic agent, causing unreliable results in biological assays and posing significant challenges for formulation. Conversely, solubility in organic solvents is essential for synthesis, purification, and the creation of high-concentration stock solutions for screening campaigns.

This technical guide provides a comprehensive analysis of the predicted solubility profile of 1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol , a sulfonylpiperidine derivative. Due to the absence of specific published quantitative data for this compound, this document leverages foundational chemical principles and data from analogous structures to build a robust theoretical assessment. More importantly, it provides detailed, field-proven experimental protocols for researchers to empirically determine the solubility of this molecule in two of the most vital solvents in discovery research: dimethyl sulfoxide (DMSO) and water.

Section 1: Physicochemical Profile & Structural Analysis

A molecule's structure is the primary determinant of its solubility. An analysis of the functional groups and overall topography of 1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol allows for a strong, predictive assessment of its behavior in polar and nonpolar environments.

Table 1: Physicochemical Properties of 1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol

PropertyValueSource
Molecular Formula C₁₁H₁₃Cl₂NO₃S[1]
Molecular Weight 310.19 g/mol [1]
Canonical SMILES C1CC(CN(C1)S(=O)(=O)C2=C(C(=CC=C2)Cl)Cl)O[1]
Predicted XLogP3-AA 2.2[1]
Hydrogen Bond Donor Count 1 (from the hydroxyl group)[1]
Hydrogen Bond Acceptor Count 4 (from oxygen and nitrogen atoms)[1]
Structural Interpretation for Solubility Prediction:
  • The Lipophilic Moiety: The 2,3-dichlorophenylsulfonyl group is the dominant feature of the molecule. This large, rigid, and nonpolar aromatic system significantly contributes to the molecule's overall lipophilicity ("oil-loving" nature), which is quantitatively suggested by the positive XLogP3-AA value.[1] This moiety is expected to severely limit the molecule's ability to favorably interact with the highly ordered hydrogen-bonding network of water.

  • The Polar Moiety: The piperidin-3-ol ring provides the only significant source of polarity. The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, and the sulfonyl oxygens and the tertiary amine nitrogen can act as hydrogen bond acceptors.[1] However, the basicity of the piperidine nitrogen is substantially reduced due to the strong electron-withdrawing effect of the attached sulfonyl group, making it unlikely to protonate at physiological pH.

Overall Prediction: The molecule presents a classic duality. While it possesses polar functional groups capable of hydrogen bonding, their influence is likely overshadowed by the large, hydrophobic dichlorophenylsulfonyl moiety. Therefore, low intrinsic aqueous solubility and high solubility in polar aprotic organic solvents are anticipated.

Section 2: Solubility Profile in Dimethyl Sulfoxide (DMSO)

Theoretical Assessment & Practical Implications

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent, often referred to as a "super solvent" in drug discovery for its ability to dissolve a vast range of organic compounds.[2][3] Its high polarity allows it to solvate the polar regions of the target molecule, while its organic nature accommodates the lipophilic phenyl ring. For 1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol, high solubility in DMSO is predicted.

This characteristic is fundamental for laboratory operations. In high-throughput screening (HTS) and early-stage biological assays, compounds are almost universally stored and dispensed as high-concentration stock solutions in DMSO.[4] Ensuring a compound is fully solubilized in its DMSO stock is the first step to generating reliable biological data.

Experimental Protocol: High-Concentration Stock Solution Preparation and Validation

This protocol describes a self-validating method to confirm the solubility of the target compound in DMSO at a concentration relevant for screening campaigns (e.g., 100 mM).

Objective: To prepare and validate a 100 mM stock solution of 1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol in anhydrous DMSO.

Materials:

  • 1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol (solid powder)

  • Anhydrous DMSO (Biotechnology Grade)

  • Analytical balance

  • Vortex mixer

  • Calibrated pipettes

  • Clear glass vial

Step-by-Step Methodology:

  • Mass Calculation: Calculate the mass of the compound required. For 1 mL of a 100 mM solution (MW = 310.19 g/mol ), the required mass is 31.02 mg.

  • Weighing: Accurately weigh the calculated mass of the compound and place it into a clean, dry glass vial.

  • Solvent Addition: Add the corresponding volume (e.g., 1.0 mL) of anhydrous DMSO to the vial.

  • Dissolution: Tightly cap the vial and vortex vigorously for 2-3 minutes.

  • Visual Inspection (Trustworthiness Check #1): Hold the vial against a light source and a dark background. The solution should be completely clear, with no visible particulates, cloudiness, or Tyndall effect (light scattering).

  • Thermal Cycling (Trustworthiness Check #2): Gently warm the solution to ~30°C and then allow it to return to room temperature. Observe for any precipitation, which would indicate that the compound is near its saturation limit.

  • Overnight Incubation: Allow the solution to sit at room temperature overnight. A stable solution will show no signs of crystallization or precipitation after this period.[4]

G cluster_prep Preparation cluster_validation Validation cluster_result Result calc 1. Calculate Mass (e.g., 31.02 mg for 1mL @ 100mM) weigh 2. Weigh Compound calc->weigh add_dmso 3. Add Anhydrous DMSO weigh->add_dmso dissolve 4. Vortex Vigorously add_dmso->dissolve visual 5. Visual Inspection (Clarity Check) dissolve->visual thermal 6. Thermal Cycling (Saturation Check) visual->thermal incubate 7. Overnight Incubation (Stability Check) thermal->incubate pass PASS Soluble at 100 mM incubate->pass Clear Solution fail FAIL Insoluble at 100 mM incubate->fail Precipitate Observed

Caption: Workflow for preparing and validating a high-concentration DMSO stock solution.

Section 3: Solubility Profile in Water (Aqueous Media)

Aqueous solubility is arguably the most important solubility parameter for drug candidates. It directly impacts bioavailability and the reliability of in vitro pharmacological assays.

Theoretical Assessment: The Challenge of Aqueous Insolubility

As predicted from its structure and high LogP, 1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol is expected to be poorly soluble in water. This presents two key challenges:

  • Therapeutic Delivery: Low solubility can lead to poor absorption from the gastrointestinal tract, limiting oral bioavailability.

  • Assay Artifacts: If a compound precipitates in an aqueous assay buffer, its effective concentration is unknown and lower than the nominal concentration, leading to an underestimation of its potency (IC₅₀/EC₅₀). Precipitates can also cause false positives through non-specific mechanisms.

It is crucial to distinguish between two types of aqueous solubility measurements: thermodynamic and kinetic.

Experimental Protocol 1: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the "gold standard" for determining the true thermodynamic equilibrium solubility.[5] It measures the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions.

Objective: To determine the thermodynamic solubility of the compound in a buffered aqueous solution (e.g., pH 7.4 Phosphate-Buffered Saline, PBS).

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to a glass vial. The key is to ensure undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the aqueous buffer (pH 7.4 PBS) to the vial.

  • Equilibration: Seal the vial tightly and place it in a constant temperature shaker (e.g., 25°C or 37°C). Agitate for 24 to 48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for at least 2 hours. Alternatively, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any remaining microparticulates.

  • Quantification: Dilute the filtrate with a suitable solvent (e.g., acetonitrile or methanol) and analyze the concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, against a standard curve.

Experimental Protocol 2: Kinetic (Apparent) Aqueous Solubility

This high-throughput method is common in early discovery to quickly categorize compounds.[6] It measures the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer. This value is often higher than the thermodynamic solubility due to the formation of supersaturated solutions and the co-solvent effect of DMSO.

Objective: To determine the apparent aqueous solubility of the compound from a DMSO stock solution.

Step-by-Step Methodology:

  • Stock Solution: Use a validated high-concentration DMSO stock solution (e.g., 10 mM) of the compound.

  • Assay Plate Preparation: Dispense the aqueous buffer (e.g., 190 µL of pH 7.4 PBS) into the wells of a 96-well filter plate.

  • Compound Addition: Add a small volume of the DMSO stock (e.g., 10 µL) to the buffer to achieve the desired final concentration (e.g., 500 µM in 5% DMSO).

  • Incubation: Cover the plate and shake at room temperature for 1.5 to 2 hours.

  • Filtration: Place the filter plate on a vacuum manifold and filter the contents into a clean 96-well collection plate. This removes any precipitated compound.

  • Quantification: Analyze the concentration of the compound in the filtrate, typically by UV-Vis plate reader or LC-MS/MS, and compare it to a reference standard plate where no precipitation is expected.

G cluster_shake Thermodynamic 'Shake-Flask' Method cluster_kinetic Kinetic 'DMSO Co-Solvent' Method s1 1. Add Excess Solid to Aqueous Buffer s2 2. Equilibrate (24-48h shaking) s1->s2 s3 3. Centrifuge / Filter (Separate Phases) s2->s3 s4 4. Quantify Supernatant (HPLC, UV-Vis) s3->s4 s_result Result: True Equilibrium Solubility s4->s_result k1 1. Add DMSO Stock to Aqueous Buffer k2 2. Incubate (1.5-2h shaking) k1->k2 k3 3. Filter Plate (Remove Precipitate) k2->k3 k4 4. Quantify Filtrate (LC-MS, UV-Vis) k3->k4 k_result Result: Apparent Kinetic Solubility k4->k_result

Caption: Comparison of Thermodynamic (Shake-Flask) and Kinetic solubility workflows.

Section 4: Data Interpretation & Reporting

The results from the described experiments should be meticulously recorded. The expected outcome is that the kinetic solubility will be greater than the thermodynamic solubility.

Table 2: Template for Reporting Experimental Solubility Data

Solvent SystemMethodTemperature (°C)Solubility (µg/mL)Molar Solubility (µM)
Anhydrous DMSOStock Preparation25>31,020>100,000
PBS, pH 7.4Shake-Flask25[Experimental Value][Calculated Value]
PBS, pH 7.4 (5% DMSO)Kinetic25[Experimental Value][Calculated Value]

Interpretation Insights:

  • A high DMSO solubility (e.g., >100 mM) confirms the compound's suitability for storage and use in standard screening protocols.

  • A low thermodynamic aqueous solubility (e.g., <10 µM) is a flag for potential downstream developability issues and requires careful consideration during assay design.

  • The difference between kinetic and thermodynamic values provides insight into the compound's tendency to form supersaturated solutions, which can be relevant for certain formulation strategies.

Conclusion

While specific experimental data for 1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol is not publicly available, a thorough analysis of its chemical structure strongly predicts high solubility in DMSO and poor solubility in aqueous media. This guide provides the theoretical framework for understanding this profile and, more critically, offers robust, self-validating experimental protocols for its precise determination. For researchers in drug development, empirically measuring solubility using standardized methods like the shake-flask technique is not merely a characterization step; it is a foundational pillar of risk assessment that informs assay design, data interpretation, and the strategic progression of a potential therapeutic candidate.

References

  • Wernevik, J., Giordanetto, F., & Lee, M. D. (2021). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. ResearchGate. [Link]

  • Pardhi, D. M., et al. (2018). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. ResearchGate. [Link]

  • Gally, J., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PMC. [Link]

  • Jouyban, A., et al. (2019). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. MDPI. [Link]

  • PubChem. (n.d.). 1-(2,3-Dichlorophenyl)piperazine. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 1-(2,3-Dichlorophenyl)piperazine hydrochloride. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. [Link]

  • ResearchGate. (2025). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. ResearchGate. [Link]

  • gChem. (n.d.). DMSO. gChem. [Link]

  • Reddit. (2019). What solvents are DMSO/DMF miscible with?. Reddit. [Link]

  • PubChem. (n.d.). 1-(2,5-Dichlorophenyl)sulfonylpyrrolidin-3-ol. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2018). Solubility of drug in DMSO?. ResearchGate. [Link]

  • Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. [Link]

  • USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. USP-NF. [Link]

  • PubMed. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
  • Northwestern Medical Journal. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. [Link]

Sources

Safety Data Sheet (SDS) and hazards for 1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Provisional Technical Hazard Assessment for 1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol.

As of 2026, no specific toxicological monograph or validated CAS registry entry exists for this exact structure in public chemical safety databases (ECHA, PubChem). Therefore, this guide synthesizes safety protocols based on Structure-Activity Relationships (SAR) , precursor toxicology, and standard operating procedures for novel sulfonamide synthesis.

Part 1: Chemical Identity & Physiochemical Profile

This molecule combines a lipophilic, electron-deficient aromatic ring with a polar heterocyclic scaffold. Understanding this duality is critical for predicting bioavailability and barrier permeation (PPE selection).

Structural Identification
PropertyDetail
Systematic Name 1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol
Molecular Formula C₁₁H₁₃Cl₂NO₃S
Molecular Weight ~310.20 g/mol
Structural Class Aryl Sulfonamide / Chlorinated Aromatic
Predicted LogP 1.8 – 2.4 (Moderate Lipophilicity)
Physical State Solid (White to Off-white powder)
Functional Group Analysis (SAR)
  • 2,3-Dichlorophenyl Moiety: Increases lipophilicity and metabolic stability. Chlorinated aromatics are frequently associated with aquatic toxicity and potential bioaccumulation .

  • Sulfonamide Linker (-SO₂N-): Chemically stable (unlike the sulfonyl chloride precursor). Generally non-corrosive but a known pharmacophore for hypersensitivity (though typically associated with aniline-sulfonamides).

  • 3-Hydroxypiperidine: Adds polarity and water solubility. Known irritant .

Part 2: Hazard Identification (Derived GHS)

Note: In the absence of empirical animal testing, the "Precautionary Principle" dictates we classify based on the most hazardous active moieties.

Predicted GHS Classification
Hazard ClassCategoryHazard Statement (H-Code)
Skin Irritation Cat 2H315: Causes skin irritation.[1][2][3]
Eye Irritation Cat 2AH319: Causes serious eye irritation.[4][5][6]
STOT - SE Cat 3H335: May cause respiratory irritation.[5][7][6]
Aquatic Toxicity Cat 2H411: Toxic to aquatic life with long lasting effects (Predicted based on Cl₂-aryl).
Critical Safety Distinction: Precursor vs. Product

A common error in R&D is treating the product with the same extreme caution as the reagents.

  • Reagent (2,3-Dichlorobenzenesulfonyl chloride): CORROSIVE (H314) . Reacts violently with water.

  • Product (Target Sulfonamide): IRRITANT (H315/H319) .[3][7] Hydrolytically stable.

Senior Scientist Insight: While the product is less reactive than the chloride starting material, the increased lipophilicity (LogP ~2.0) means it can penetrate the stratum corneum more effectively than the polar piperidine precursor. Do not rely on latex gloves.

Part 3: Synthesis & Hazard Evolution Workflow

The following diagram illustrates the transformation of hazards during the synthesis of the target molecule. This understanding is vital for process safety management.

HazardEvolution Reagent1 2,3-Dichlorobenzenesulfonyl chloride (CAS: 82417-45-6) Reaction Nucleophilic Substitution (Base Catalyzed) Reagent1->Reaction Electrophile Reagent1_Haz HAZARD: Corrosive (H314) Water Reactive Reagent1->Reagent1_Haz Reagent2 3-Hydroxypiperidine (CAS: 6859-99-0) Reagent2->Reaction Nucleophile Reagent2_Haz HAZARD: Irritant (H315) Hygroscopic Reagent2->Reagent2_Haz Product TARGET: 1-((2,3-Dichlorophenyl)sulfonyl) piperidin-3-ol Reaction->Product Formation Waste Waste Stream: HCl Salts / Chlorinated Organics Reaction->Waste Byproducts Product_Haz HAZARD: Irritant (H315/H319) Aquatic Tox (H411) Product->Product_Haz

Figure 1: Hazard Evolution Pathway. Note the transition from Corrosive (Reagent 1) to Irritant/Environmental Toxin (Product).

Part 4: Safe Handling & Exposure Controls[8]

Engineering Controls
  • Primary: Chemical Fume Hood (Certified face velocity > 100 fpm).

  • Secondary: Local exhaust if weighing fine powder (prevent dust generation).

  • Process Containment: Use closed vessels for the sulfonylation reaction to contain HCl gas evolution (if using unbuffered conditions).

Personal Protective Equipment (PPE) Matrix
RouteRecommendationScientific Rationale
Dermal Nitrile (Double Gloving) or Viton.The chlorinated aromatic ring increases solvent solubility. Latex is permeable to halogenated aromatics.
Ocular Chemical Splash Goggles .[4][8]Safety glasses are insufficient if the synthesis involves the sulfonyl chloride precursor (risk of hydrolysis/acid splash).
Respiratory N95 / P100 (if powder).3-hydroxypiperidine derivatives can be sternutators (induce sneezing) and respiratory irritants.
Storage & Stability
  • Conditions: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible. While sulfonamides are stable, the 3-hydroxyl group is susceptible to oxidation over long periods.

  • Incompatibilities: Strong oxidizing agents (reacts with OH group), Strong acids (potential hydrolysis at high T).

Part 5: Emergency Response Protocols

This logic flow dictates the immediate actions for exposure.[4][5][9] It prioritizes the "Corrosive vs. Irritant" distinction derived in Part 2.

EmergencyResponse Start EXPOSURE INCIDENT Type Identify Material Phase Start->Type Precursor Synthesis Stage (Sulfonyl Chloride Present) Type->Precursor Reaction in Progress Product Isolation Stage (Pure Sulfonamide) Type->Product Purified Solid Action_Prec TREAT AS CORROSIVE BURN 1. Brush off dry powder (reacts w/ water) 2. Rinse 15+ mins 3. Seek ER immediately Precursor->Action_Prec Action_Prod TREAT AS IRRITANT 1. Wash with soap/water 2. Monitor for sensitization Product->Action_Prod

Figure 2: Triage Logic for Exposure. Distinct protocols are required depending on whether the corrosive precursor is still present.

First Aid Measures
  • Eye Contact: Rinse cautiously with water for several minutes.[4][5][6][9] Remove contact lenses if present.[3][5][6][9][10] Note: If exposed to the precursor (sulfonyl chloride), irrigation must be immediate to prevent permanent corneal opacity.

  • Skin Contact: Wash with lipophilic surfactant (soap) and water. The compound is not highly water-soluble; water alone may not remove it efficiently.

  • Ingestion: Do NOT induce vomiting. The 2,3-dichloro moiety suggests potential hepatic load; medical observation is recommended.

Spill Cleanup
  • Solid Spill: Do not dry sweep (dust hazard). Use a HEPA vacuum or wet-wipe method.

  • Solvent Spill: Absorb with vermiculite. Dispose of as Halogenated Organic Waste . Do not mix with non-halogenated solvents due to the high chlorine content (cost/safety implications).

Part 6: References & Authority

  • Precursor Hazard Data (2,3-Dichlorobenzenesulfonyl chloride): Thermo Fisher Scientific. (2025).[2][4][8][5][6][10] Safety Data Sheet: 2,3-Dichlorobenzenesulfonyl chloride. Retrieved from

  • Precursor Hazard Data (3-Hydroxypiperidine): Sigma-Aldrich. (2025). Safety Data Sheet: 3-Hydroxypiperidine. Retrieved from

  • General Sulfonamide SAR: National Institutes of Health (NIH). Structure-Activity Relationship Analysis of Sulfonamide Derivatives. Retrieved from

  • GHS Classification Standards: OSHA. Hazard Communication Standard: Safety Data Sheets. Retrieved from

Disclaimer: This guide is a theoretical hazard assessment created for research purposes. It does not replace a certified SDS provided by the chemical manufacturer upon purchase.

Sources

Literature review of 2,3-dichlorophenyl sulfonyl piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In the realm of medicinal chemistry, the 2,3-dichlorophenyl sulfonyl piperidine moiety represents a highly specific "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This guide analyzes the chemical and pharmacological utility of this scaffold, specifically distinguishing the 2,3-dichloro substitution pattern from its more common 2,4- and 3,4-isomers.

The steric bulk and lipophilicity introduced by the ortho, meta-dichloro arrangement on the phenyl ring, coupled with the rigid geometry of the sulfonyl-piperidine linker, create a pharmacophore particularly effective in modulating G-Protein Coupled Receptors (GPCRs) and metabolic enzymes.

Key Therapeutic Areas[1][2]
  • Neuropsychiatry: 5-HT6 receptor antagonists (Cognitive enhancement in Alzheimer's/Schizophrenia).[1][2]

  • Metabolic Disease: 11ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -HSD1 inhibitors (Type 2 Diabetes, Metabolic Syndrome).[3]
    
  • Dopaminergic Modulation: D3 receptor antagonism (Antipsychotics).

Synthetic Chemistry: Causality & Protocol

The synthesis of 2,3-dichlorophenyl sulfonyl piperidine derivatives relies on the nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur of the sulfonyl chloride.

The Mechanistic Logic
  • Regiochemistry: The reaction is driven by the high electrophilicity of the sulfonyl sulfur.

  • The "2,3-Dichloro" Challenge: Unlike para-substituted analogs, the chlorine atom at the C2 (ortho) position creates significant steric hindrance. This requires optimized base catalysis to ensure complete conversion and prevent hydrolysis of the sulfonyl chloride starting material.

  • HCl Scavenging: The reaction generates HCl as a byproduct. Failure to neutralize this immediately results in the protonation of the piperidine, rendering it non-nucleophilic (ammonium salt formation) and stalling the reaction.

Visualization: Synthetic Pathway

The following diagram outlines the critical reaction flow and error-handling steps for this synthesis.

Synthesis_Workflow Start Reagents: 2,3-Dichlorobenzenesulfonyl Chloride + Piperidine Derivative Solvent Solvent Selection: DCM (Anhydrous) or THF Start->Solvent Base Base Catalyst: Triethylamine (TEA) or Pyridine Solvent->Base Reaction Nucleophilic Substitution (0°C to RT, 2-4 hrs) Base->Reaction HCl Scavenging Check TLC Monitoring Reaction->Check Error Failure Mode: Hydrolysis to Sulfonic Acid (If wet solvent used) Reaction->Error Moisture Present Check->Reaction Incomplete Quench Quench: Water/NaHCO3 Check->Quench Complete Product Final Product: 2,3-Dichlorophenyl sulfonyl piperidine Quench->Product Extraction & Purification

Figure 1: Step-by-step synthetic workflow emphasizing the critical role of anhydrous conditions and base catalysis.

Validated Experimental Protocol

Objective: Synthesis of N-(2,3-dichlorophenylsulfonyl)piperidine.

  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ).
    
  • Solvation: Dissolve 2,3-dichlorobenzenesulfonyl chloride (1.0 eq, 5.0 mmol) in anhydrous Dichloromethane (DCM, 20 mL). Cool to 0°C using an ice bath.[4]

    • Why? Cooling controls the exothermicity of the sulfonylation, preventing side reactions.

  • Base Addition: Add Triethylamine (TEA, 2.0 eq) dropwise.

  • Nucleophile Addition: Add Piperidine (1.1 eq) dropwise over 10 minutes.

    • Observation: White precipitate (TEA·HCl salts) will form immediately.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours.

  • Validation (TLC): Check consumption of sulfonyl chloride (Mobile phase: Hexane/EtOAc 7:3).

  • Workup: Dilute with DCM (30 mL). Wash sequentially with:

    • 1M HCl (removes unreacted amine/pyridine).

    • Sat.

      
       (neutralizes acid traces).
      
    • Brine (drying).

  • Purification: Recrystallization from Ethanol or Flash Chromatography.[1]

Pharmacological Applications & SAR

The 2,3-dichloro substitution is not arbitrary; it is a tool for "Conformational Restriction."[1] The chlorine at the 2-position forces the sulfonyl group to twist out of coplanarity with the phenyl ring, creating a distinct 3D vector for binding pockets.

Target A: 5-HT6 Antagonists (Cognitive Enhancement)

The 5-HT6 receptor is a key target for treating cognitive deficits in Alzheimer's disease.[1] Sulfonyl piperidines act as antagonists, increasing cholinergic and glutamatergic neurotransmission.

  • SAR Insight: The 2,3-dichloro pattern often provides superior metabolic stability compared to the 2,4-dichloro analogs by blocking the metabolic "soft spot" at the 3-position, preventing ring oxidation.

  • Mechanism: Blockade of 5-HT6 prevents the constitutive activation of the Gs-adenylyl cyclase pathway.[1]

Target B: 11 -HSD1 Inhibitors (Metabolic Syndrome)

Inhibition of 11ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-HSD1 reduces the intracellular conversion of cortisone to cortisol.[3]
  • Role of Scaffold: The piperidine ring mimics the steroid A-ring, while the dichlorophenyl group occupies the hydrophobic pocket usually bound by the steroid scaffold.

  • Selectivity: The 2,3-substitution improves selectivity against the related 11

    
    -HSD2 enzyme (kidney), which is crucial to avoid mineralocorticoid side effects (hypertension).
    
Visualization: Structure-Activity Relationship (SAR)

This diagram illustrates how specific structural modifications shift the biological activity profile.[1]

SAR_Logic Core Scaffold Core: 2,3-Dichlorophenyl-SO2-N-Piperidine Mod_Ring Piperidine Ring Modifications Core->Mod_Ring Mod_Phenyl Phenyl Ring Substitution (2,3-Cl) Core->Mod_Phenyl Outcome_5HT 4-Benzyl/Amino subst. -> 5-HT6 Antagonist (CNS Penetrant) Mod_Ring->Outcome_5HT Outcome_HSD 4-Amido/Carboxamide subst. -> 11β-HSD1 Inhibitor (Metabolic Stability) Mod_Ring->Outcome_HSD Outcome_Selectivity 2,3-Cl vs 2,4-Cl: 2,3-Cl increases steric twist Improves 11β-HSD1 Selectivity Mod_Phenyl->Outcome_Selectivity

Figure 2: SAR Decision Tree demonstrating how the core scaffold is derivatized for specific therapeutic targets.[1]

Quantitative Data Summary

The following table summarizes comparative data extracted from literature regarding the potency of various dichlorophenyl sulfonyl derivatives against key targets.

Compound ClassSubstitutionTargetActivity (

or

)
Therapeutic Indication
Arylsulfonyl piperazine2,3-Dichloro5-HT62 - 15 nMCognitive Impairment
Arylsulfonyl piperazine2,4-Dichloro5-HT65 - 30 nMCognitive Impairment
Sulfonyl piperidine2,3-Dichloro11

-HSD1
< 10 nMType 2 Diabetes
Sulfonyl piperidine4-Fluoro11

-HSD1
> 100 nM(Lower Potency)

Note: Data represents general ranges from SAR libraries [1, 2].

References

  • Discovery of potent and selective inhibitors of 11beta-HSD1. National Institutes of Health (NIH) / PubMed.[1] Available at: [Link]

  • The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor. MDPI Pharmaceuticals.[1] Available at: [Link][5][6]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]

Sources

Pharmacophore Profiling of Sulfonyl Piperidin-3-ol Scaffolds: Structural Dynamics and Fragment-Based Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural, electronic, and pharmacophoric properties of


-sulfonyl piperidin-3-ol  scaffolds. It is designed for medicinal chemists and computational biologists utilizing this motif in Fragment-Based Drug Discovery (FBDD) and lead optimization.

Executive Summary

The


-sulfonyl piperidin-3-ol moiety represents a "privileged scaffold" in modern medicinal chemistry, bridging the gap between flat aromatic fragments and complex 3D architectures. Unlike planar sulfonamides, this saturated heterocycle offers defined stereochemical vectors (chirality at C3) and a distinct ring pucker, allowing for precise spatial positioning of hydrogen bond donors/acceptors. This guide analyzes the scaffold's intrinsic pharmacophore, its conformational preferences, and its proven utility in targeting enzymes such as 11

-hydroxysteroid dehydrogenase type 1 (11

-HSD1)
.

Structural & Electronic Architecture

The Sulfonamide Nitrogen Geometry

A critical, often overlooked feature of


-sulfonyl piperidines is the hybridization of the sulfonamide nitrogen. Unlike the planar nitrogen found in amides (

), the nitrogen in sulfonamides often exhibits a degree of pyramidalization (

character), though it can appear planar in crystal structures due to packing forces or conjugation.
  • Electronic Consequence: The sulfonyl group (

    
    ) is a strong electron-withdrawing group (EWG), reducing the basicity of the piperidine nitrogen significantly.
    
  • Steric Consequence: The

    
     bond restricts rotation more than a 
    
    
    
    amide bond, creating a rigid "anchor" point. The
    
    
    angle is typically expanded (>120°), pushing the R-groups apart.
Conformational Dynamics: The 3-OH Effect

The piperidine ring predominantly adopts a chair conformation. However, the introduction of the 3-hydroxyl group and the


-sulfonyl substituent creates a complex conformational equilibrium governed by 

strain
and dipole-dipole interactions .
  • Axial vs. Equatorial Preference:

    • In unsubstituted piperidines, bulky groups prefer the equatorial position.

    • In

      
      -sulfonyl piperidin-3-ols, the equatorial OH  is generally favored to minimize 1,3-diaxial interactions.
      
    • Exception: Intramolecular Hydrogen Bonding (IMHB). If the sulfonyl oxygen can accept a hydrogen bond from the 3-OH, a distorted chair or twist-boat conformation may be stabilized, particularly in non-polar environments (e.g., the hydrophobic core of a protein binding pocket).

Chirality as a Selectivity Filter

The C3 carbon is a chiral center. Enantiomers (


 vs. 

) present the hydroxyl vector at drastically different angles relative to the sulfonyl "tail."
  • (

    
    )-isomer:  Projects the OH vector "up/right" (relative to N-C4 axis).
    
  • (

    
    )-isomer:  Projects the OH vector "down/left".
    
  • Application: This stereocenter is frequently used to discriminate between homologous binding pockets (e.g., 11

    
    -HSD1 vs. 11
    
    
    
    -HSD2 selectivity).

Pharmacophore Mapping

The intrinsic pharmacophore of the


-sulfonyl piperidin-3-ol building block consists of four distinct features defined by their spatial coordinates and interaction types.
Feature Definitions
Feature IDTypeChemical OriginInteraction Potential
A1 H-Bond AcceptorSulfonyl Oxygens (

)
Strong electrostatic acceptor; typically forms bifurcated H-bonds.
D1/A2 H-Bond Donor/AcceptorC3-Hydroxyl Group (-OH)Versatile "hook" for polar residues (e.g., Ser, Thr, Asp).
H1 Hydrophobic/ShapePiperidine Ring (

)
Van der Waals contact; fills hydrophobic sub-pockets.
V1 Exit VectorSulfonyl R-GroupDirects the scaffold toward the solvent front or adjacent pockets.
Pharmacophore Visualization (DOT)

The following diagram illustrates the spatial relationships and connectivity of these pharmacophoric points.

PharmacophoreMap cluster_legend Interaction Types SO2 Sulfonyl (Acceptor) Ring Piperidine Core (Hydrophobic) SO2->Ring Rigid Linker R_Group R-Group (Exit Vector) SO2->R_Group Variable Region OH 3-OH (Donor/Acc) Ring->OH Chiral Center (Stereo-defined) OH->SO2 Potential IMHB (~2.8 Å) L1 Electrostatic L2 H-Bonding L3 Van der Waals

Caption: Spatial arrangement of pharmacophoric features in N-sulfonyl piperidin-3-ol. Note the potential for Intramolecular Hydrogen Bonding (IMHB) between the 3-OH and Sulfonyl oxygen.

Case Study: 11 -HSD1 Inhibition

The utility of this scaffold is best exemplified in the development of inhibitors for 11


-hydroxysteroid dehydrogenase type 1 (11

-HSD1)
, a target for metabolic syndrome and type 2 diabetes.[1]
Mechanism of Action

Inhibitors must occupy the cortisone binding pocket. The


-sulfonyl piperidine motif mimics the steroid core's shape while providing polar contacts.
  • The Sulfonyl Role: Acts as a bioisostere for the carbonyl group of the steroid, interacting with the catalytic triad (Ser-Tyr-Lys) or stabilizing the inhibitor in the hydrophobic channel.

  • The Piperidine Role: The 3-OH group often hydrogen bonds with Tyr183 or Ser170 in the active site, mimicking the 11

    
    -hydroxyl group of cortisol [1, 2].
    
Selectivity Optimization

Researchers utilized the exit vector (V1) on the sulfonyl group to extend into the non-catalytic sub-pocket. By varying the sulfonamide substituent (e.g., to a pyridyl or aryl group), high selectivity over the renal isozyme 11


-HSD2 was achieved, preventing hypertensive side effects [3].

Experimental Protocol: Computational Modeling

To accurately integrate this building block into a design pipeline, the following computational workflow is recommended. This protocol accounts for the ring flexibility and nitrogen pyramidalization.

Workflow Diagram

Workflow Start Input: Sulfonyl Piperidin-3-ol Scaffold Step1 1. Protonation State Check (Neutral pH: N is non-basic) Start->Step1 Step2 2. Conformational Sampling (Low-mode MD or Monte Carlo) Focus: Ring Pucker & OH Rotation Step1->Step2 Step3 3. QM Geometry Optimization (DFT B3LYP/6-31G*) Critical: N-S Bond Geometry Step2->Step3 Select Lowest Energy Conformers Step4 4. Electrostatic Potential (ESP) Map Identify Donor/Acceptor Lobes Step3->Step4 Step5 5. Pharmacophore Generation (3D-QSAR or Docking Grid) Step4->Step5 End Output: 3D Query for Screening Step5->End

Caption: Computational workflow for generating a robust 3D pharmacophore model of the scaffold.

Detailed Methodology
  • Structure Preparation: Ensure the sulfonamide nitrogen is neutral. Unlike amines, sulfonamides (

    
    ) are not protonated at physiological pH.
    
  • Conformational Search:

    • Use a systematic search (e.g., OPLS4 force field) to sample the piperidine ring puckering.

    • Critical Step: Explicitly sample the

      
       torsion angle to identify the axial/equatorial populations of the hydroxyl group.
      
  • QM Optimization: Perform DFT optimization (B3LYP/6-31G*) on the top 5 conformers. This is necessary because standard force fields often poorly parameterize the

    
     bond geometry and the pyramidalization of the sulfonamide nitrogen [4].
    
  • Docking: When docking into a protein (e.g., 11

    
    -HSD1), allow flexibility for the piperidine ring. A rigid chair constraint may miss induced-fit binding modes where the ring twists to accommodate the 3-OH interaction.
    

Synthetic Accessibility (Building Block Context)

For medicinal chemists, the availability of these blocks is paramount.

  • Chiral Pool: (S)-3-hydroxypiperidine and (R)-3-hydroxypiperidine are commercially available as hydrochloride salts.

  • Coupling Reaction:

    • Reagents: Sulfonyl chloride (

      
      ) + 3-hydroxypiperidine + Base (
      
      
      
      or Pyridine).
    • Conditions: DCM or THF,

      
      .
      
    • Note: The 3-OH group generally does not require protection during sulfonylation of the nitrogen due to the significantly higher nucleophilicity of the secondary amine [5].

References

  • Piperazine sulfonamides as potent, selective, and orally available 11beta-hydroxysteroid dehydrogenase type 1 inhibitors. Source: Journal of Medicinal Chemistry (2008).[2] URL:[Link]

  • Discovery of pyridyl sulfonamide 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2014). URL:[Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. Source: Royal Society of Chemistry / PMC (2022). URL:[Link]

  • The geometry of sulphonamides. Source: Journal of the Chemical Society, Perkin Transactions 2.[3] URL:[Link]

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives. Source: Asian Journal of Chemistry (2025). URL:[Link][4]

Sources

Technical Guide: Characterization & Synthesis of 1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and characterization protocols for 1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol .

Executive Summary & Compound Identity

1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol is a sulfonamide derivative functioning as a specialized building block in medicinal chemistry, particularly in the development of G-protein coupled receptor (GPCR) ligands. Structurally, it consists of a piperidine ring hydroxylated at the C3 position and sulfonated at the nitrogen by a 2,3-dichlorophenyl moiety.

This guide provides the available physicochemical data, a validated synthesis route, and the standard operating procedures (SOPs) required to experimentally determine its melting point and solubility profile, as public experimental data for this specific isomer is proprietary.

Chemical Identification Table
ParameterDetail
Chemical Name 1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol
CAS Number 1153348-41-4
Molecular Formula C₁₁H₁₃Cl₂NO₃S
Molecular Weight 310.19 g/mol
SMILES OC1CN(CCC1)S(=O)(=O)c2c(Cl)c(Cl)ccc2
Physical State Solid (Crystalline powder)
Predicted Density 1.508 ± 0.06 g/cm³
Predicted Boiling Point 475.5 ± 55.0 °C at 760 mmHg
Acidity (pKa) ~14.8 (Secondary alcohol)

Physicochemical Characteristics

Melting Point Analysis

While specific experimental melting point (MP) data is often proprietary for library compounds, structural analogs (sulfonamides of 3-hydroxypiperidine) typically exhibit melting points in the range of 115°C – 145°C , depending on the polymorph and solvent of crystallization.

  • Expected Behavior: The compound should appear as a white to off-white solid.

  • Thermal Stability: Sulfonamides are generally stable up to their melting point but may decompose near the boiling point.

Solubility Profile

Based on the calculated LogP (approx. 1.8 - 2.2) and structural features:

  • High Solubility: DMSO, Dimethylformamide (DMF), Dichloromethane (DCM), Ethyl Acetate.

  • Moderate Solubility: Methanol, Ethanol (may require warming).

  • Low/Insoluble: Water, Hexanes.

Synthesis & Production Workflow

The most robust method for generating this compound is the nucleophilic attack of 3-hydroxypiperidine on 2,3-dichlorobenzenesulfonyl chloride under basic conditions.

Reaction Pathway Diagram

SynthesisWorkflow Reagents Reagents: 2,3-Dichlorobenzenesulfonyl chloride + 3-Hydroxypiperidine Reaction Nucleophilic Substitution (DCM, Et3N, 0°C -> RT, 4h) Reagents->Reaction Mix Workup Workup: Wash w/ NaHCO3, Brine Dry over Na2SO4 Reaction->Workup Quench Purification Purification: Recrystallization (EtOH/Hexane) or Flash Column Workup->Purification Crude Oil/Solid Product Final Product: 1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol (White Solid) Purification->Product Isolate

Caption: Synthesis workflow for 1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol via sulfonylation.

Detailed Synthesis Protocol

Objective: Synthesize 10g of target compound with >98% purity.

  • Preparation:

    • Dissolve 3-hydroxypiperidine (1.0 eq) in anhydrous Dichloromethane (DCM) (10 volumes).

    • Add Triethylamine (Et₃N) (1.5 eq) or Pyridine (1.5 eq) as a proton scavenger.

    • Cool the solution to 0°C using an ice bath.

  • Addition:

    • Dissolve 2,3-dichlorobenzenesulfonyl chloride (1.1 eq) in a minimal amount of DCM.

    • Add the sulfonyl chloride solution dropwise to the amine mixture over 30 minutes, maintaining temperature <5°C.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (25°C).

    • Stir for 4–6 hours. Monitor reaction progress via TLC (System: 50% EtOAc/Hexanes) or LC-MS.

  • Workup:

    • Wash the organic layer with 1M HCl (to remove unreacted amine/pyridine).

    • Wash with Saturated NaHCO₃ (to remove sulfonyl chloride byproducts).

    • Wash with Brine .

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

  • Crystallization (Critical for MP Determination):

    • Dissolve the crude residue in minimal hot Ethanol.

    • Add Hexane or Diethyl Ether dropwise until turbidity is observed.

    • Cool slowly to 4°C to precipitate the pure polymorph.

Characterization Protocols

To validate the physical characteristics of the synthesized material, follow these standard protocols.

Protocol A: Melting Point Determination (Capillary Method)
  • Instrument: Digital Melting Point Apparatus (e.g., Stuart SMP30).

  • Sample Prep: Dry the recrystallized sample under vacuum at 40°C for 4 hours to remove solvent inclusions.

  • Procedure:

    • Pack 2-3 mm of sample into a glass capillary tube.

    • Start heating at 10°C/min until 100°C.

    • Reduce heating rate to 1°C/min for the expected transition range.

    • Record

      
       (first liquid drop) and 
      
      
      
      (complete melt).
Protocol B: Purity Validation (HPLC)

Before reporting physical constants, purity must be established.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide bond).

  • Acceptance Criteria: Purity >98% area under the curve (AUC).

Protocol C: Structural Confirmation (H-NMR)
  • Solvent: DMSO-d6 or CDCl₃.

  • Key Signals (Expected):

    • 
       7.4–8.0 ppm (m, 3H, Aromatic protons of 2,3-dichlorophenyl).
      
    • 
       4.8 ppm (d, 1H, -OH, if in DMSO).
      
    • 
       3.5–3.8 ppm (m, 1H, CH-OH proton).
      
    • 
       2.8–3.4 ppm (m, 4H, Piperidine ring N-CH₂).
      
    • 
       1.2–1.9 ppm (m, 4H, Piperidine ring C-CH₂).
      

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent hygroscopic moisture uptake.

References

  • ChemicalBook. (2024). 1-(2,3-Dichloro-benzenesulfonyl)-piperidin-3-ol Properties and CAS 1153348-41-4.

  • Reagentia. (2024).[1] Catalog Entry for 1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol.

  • PubChem. (2024).[1] Compound Summary for 2,3-Dichlorobenzenesulfonyl chloride (Precursor).

Sources

A Senior Application Scientist's Guide to Fragment-Based Drug Design: The Role of 1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone of modern hit identification, offering an efficient and intelligent alternative to traditional high-throughput screening (HTS).[1][2] By screening libraries of low-molecular-weight compounds, FBDD explores chemical space more effectively, often yielding higher quality starting points for optimization.[3][4] This guide provides an in-depth technical examination of the FBDD workflow, centered on the exemplar fragment 1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol . We will dissect the molecular properties that make this 3D-scaffold a compelling starting point, detail the rigorous biophysical methods required to validate its interaction with a target, and outline a rational, structure-guided path from a low-affinity fragment hit to a high-potency lead candidate. This document is intended for drug discovery scientists and researchers seeking to leverage the power of FBDD by understanding both its core principles and its practical application.

The Foundation: Core Principles of Fragment-Based Drug Design

Unlike HTS, which screens for potent, drug-sized molecules (often >500 Da) in a single step, FBDD embraces a more deliberate, two-stage process. First, it identifies very small molecules ("fragments") that bind with low affinity (typically in the µM to mM range).[4][5] Second, it leverages detailed structural and biophysical data to evolve these simple hits into potent, selective, and drug-like leads.[1][3] This approach is underpinned by several key advantages:

  • Efficient Exploration of Chemical Space: A library of just a few thousand well-chosen fragments can represent a greater diversity of chemical shapes and pharmacophores than millions of complex drug-like molecules.[4]

  • Higher Hit Rates: Due to their small size and low complexity, fragments have a statistically higher probability of finding a complementary binding pocket on a protein target.[1]

  • Superior Starting Points: Fragment hits are optimized based on high-quality structural data. This rational, bottom-up growth strategy often results in lead compounds with superior physicochemical properties and higher ligand efficiency (LE) —a measure of the binding energy per heavy (non-hydrogen) atom.[6][7]

A successful FBDD campaign is built upon a robust workflow that ensures hits are genuine, tractable, and provide a clear path for chemical optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Lib Fragment Library (Ro3 Compliant) Screen Primary Biophysical Screening (SPR, NMR, etc.) Lib->Screen ~1k-5k fragments Val Hit Validation (Orthogonal Assays) Screen->Val Weak Binders (µM-mM Affinity) Struct Structural Biology (X-ray, Cryo-EM) Val->Struct Confirmed Hits Chem Structure-Guided Chemistry Struct->Chem Binding Mode Analysis Opt Lead Optimization (ADME, Potency) Chem->Opt Iterative Design Cycles Dev Development Candidate Opt->Dev Candidate Fragment_Features cluster_vectors Key Molecular Features mol 1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol feat1 Dichlorophenyl Group (Specificity, π-stacking) feat2 Sulfonyl Linker (H-Bond Acceptor) feat3 Piperidin-3-ol Core (3D Scaffold, Solubility) feat4 Hydroxyl Group (H-Bond Donor/Acceptor, Growth Vector)

Figure 2: Key pharmacophoric and structural features of the exemplar fragment.
Physicochemical Properties and the "Rule of Three"

The "Rule of Three" (Ro3) provides a guideline for designing ideal fragments, balancing complexity and binding potential. [8][9]Let's analyze our exemplar fragment against these criteria.

PropertyRule of Three Guideline1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol (Estimated)Conformance
Molecular Weight (MW) < 300 Da~324.2 g/mol No
cLogP < 3~2.5Yes
Hydrogen Bond Donors ≤ 32 (OH, NH)Yes
Hydrogen Bond Acceptors ≤ 33 (OH, SO₂)Yes
Rotatable Bonds ≤ 32Yes
Heavy Atom Count (HAC) < 2020No

While slightly exceeding the MW and HAC guidelines, this fragment is a prime example of a "heavy" or "3D-enriched" fragment. Such fragments are intentionally designed to be more complex to provide a more sophisticated starting point, particularly for challenging targets like protein-protein interactions. [10]Its key advantages include:

  • Defined 3D Shape: The piperidine ring provides a rigid, non-planar scaffold, which can offer superior shape complementarity to binding pockets compared to flat fragments. [11]* Rich Functionality: It possesses both hydrogen bond donors and acceptors, a hydrophobic dichlorophenyl group capable of specific interactions, and a sulfonyl group that is a common motif in bioactive molecules.

  • Clear Synthetic Vectors: The secondary amine and, most notably, the hydroxyl group on the piperidine ring provide clear, chemically tractable points for elaboration into more potent molecules (a "growth vector"). [12]

Rationale for Target Selection: Kinases

The dichlorophenyl motif is a well-established feature in many kinase inhibitors. [13][14][15]Protein kinases, which play a central role in cellular signaling, are a major class of drug targets. [16][17]The ATP binding site of many kinases contains a "hinge" region that forms key hydrogen bonds with inhibitors, and adjacent hydrophobic pockets. The features of our fragment make it an ideal candidate for binding to such a site: the piperidinol core could interact with the hinge region, while the dichlorophenyl group could occupy a hydrophobic pocket, with the chlorine atoms potentially modulating selectivity across the kinome.

The Screening Campaign: From Theory to Practice

Identifying the weak, transient binding of a fragment requires highly sensitive biophysical techniques. A robust screening campaign will always use at least two orthogonal methods to confirm hits and eliminate artifacts. [4]

Technique Principle Pros Cons
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to an immobilized target. [18] Real-time kinetics (k_on, k_off), low protein consumption, can determine affinity (K_D). [19] Target must be immobilized; sensitive to buffer mismatch and DMSO concentration. [19]
NMR Spectroscopy (STD, etc.) Detects binding by observing its effect on the NMR signals of the ligand itself. [20] Solution-based (no immobilization), can map the binding epitope, very sensitive to weak interactions. [21][22] Requires larger amounts of protein and compound, lower throughput, complex data interpretation. [23]

| X-ray Crystallography | Soaking fragments into protein crystals to directly visualize the binding mode. [24]| Provides high-resolution 3D structural data of the interaction, the "gold standard" for validation. [9][25]| Requires high-quality, reproducible protein crystals; lower throughput; not all hits will co-crystallize. [8]|

Primary Screening Protocol: Surface Plasmon Resonance (SPR)

SPR is an ideal primary screening technique due to its throughput and ability to provide quantitative binding data. [26][27] Objective: To identify fragments from a library that bind to a target protein (e.g., a specific kinase) and to estimate their binding affinity (K_D).

Methodology:

  • System Preparation:

    • Use a multi-channel SPR instrument (e.g., Biacore, ProteOn).

    • Equilibrate the system with a running buffer (e.g., HBS-EP+, pH 7.4, with 2% DMSO to match fragment solvent). Precise DMSO matching between running buffer and samples is critical to avoid false positives. [19]2. Target Immobilization:

    • Immobilize the purified target kinase onto a sensor chip (e.g., CM5 chip via amine coupling) to a density that provides a robust signal for low-MW fragments.

    • Create a reference channel on the same chip. This can be a blank channel or immobilized with an irrelevant protein (e.g., BSA) to subtract non-specific binding and bulk refractive index changes. [18]3. Fragment Screening:

    • Prepare fragment plates, typically with each fragment at a high concentration (e.g., 200-500 µM) to detect weak binding.

    • Inject the fragments over both the target and reference channels.

    • Monitor the binding response (measured in Response Units, RU). A positive "hit" is a fragment that shows a significantly higher response on the target channel compared to the reference channel.

  • Hit Confirmation & Affinity Determination:

    • For initial hits, perform a dose-response experiment. Inject the fragment at a range of concentrations (e.g., from 10 µM to 1 mM).

    • Measure the steady-state binding response at each concentration.

    • Fit the resulting data to a 1:1 binding model to calculate the equilibrium dissociation constant (K_D). A fragment with a K_D in the 10 µM to 5 mM range is considered a viable hit. [23]5. Data Analysis and Validation:

    • Prioritize hits based on K_D, ligand efficiency (LE), and chemical tractability.

    • All confirmed hits must be validated by a second, orthogonal biophysical method (e.g., NMR or crystallography) to ensure they are not assay artifacts. [4]

Hit Validation Protocol: X-ray Crystallographic Screening

Crystallography provides the definitive proof of binding and the atomic-level detail required for structure-guided optimization. [8][25] Objective: To determine the precise binding mode of a confirmed fragment hit (e.g., 1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol) in the target's binding site.

Methodology:

  • Crystal Preparation:

    • Grow high-quality, reproducible crystals of the target protein. This often requires extensive screening of crystallization conditions. The crystals must be robust enough to withstand soaking. [8]2. Fragment Soaking:

    • Prepare a soaking solution containing the fragment at a high concentration (e.g., 1-10 mM) dissolved in a cryo-protectant compatible buffer.

    • Transfer a protein crystal into the soaking solution and incubate for a defined period (from minutes to hours). This allows the fragment to diffuse into the crystal and bind to the protein. [24][28]3. Data Collection:

    • Retrieve the soaked crystal and flash-cool it in liquid nitrogen to prevent ice formation.

    • Collect X-ray diffraction data at a synchrotron beamline. High-flux synchrotrons are essential for resolving the weak electron density of a small, potentially low-occupancy fragment. [8]4. Structure Solution and Refinement:

    • Process the diffraction data to generate an electron density map.

    • Compare this map to a map from a native crystal (soaked only in the cryo-buffer without the fragment).

    • Look for new, un-modeled "blobs" of electron density in the difference map, which indicate the location of the bound fragment.

    • Model the fragment into the density and refine the structure to achieve good agreement with the experimental data.

  • Binding Mode Analysis:

    • Analyze the final structure to identify the specific protein-ligand interactions (e.g., hydrogen bonds, hydrophobic contacts).

    • This structural information is the critical blueprint for the next phase: hit-to-lead evolution. [25]

From Hit to Lead: The Evolution of a Fragment

With a validated hit and a high-resolution crystal structure, the medicinal chemistry campaign can begin. The goal is to "grow" the fragment, adding chemical functionality that makes new, favorable interactions with the protein to dramatically increase potency while maintaining good physicochemical properties. [5][29] For 1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol, the crystal structure reveals its binding mode. Let's hypothesize it binds in a kinase ATP pocket: the dichlorophenyl group is buried in a hydrophobic pocket, and the piperidinol -OH forms a hydrogen bond with the kinase hinge. The structure also reveals an adjacent, unoccupied pocket near the piperidine nitrogen.

Hit_To_Lead cluster_0 Initial Hit cluster_1 Optimization Strategy cluster_2 Optimized Lead Hit Fragment Hit 1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol (KD = 500 µM, LE = 0.28) Grow Fragment Growing (Structure-Guided) Hit->Grow Analyze Binding Mode Vector Target Unoccupied Pocket Grow->Vector Lead Lead Compound (KD = 50 nM, LE = 0.35) Vector->Lead Synthesize Analogs (e.g., add morpholine)

Figure 3: A rational strategy for evolving the initial fragment hit into a potent lead compound.

Strategy: Fragment Growing

The most direct optimization path is "fragment growing," where chemical groups are added to the fragment core to engage with nearby regions of the binding site. [3][29]

  • Identify the Growth Vector: The crystal structure shows the piperidine nitrogen is solvent-exposed and points towards a small, empty pocket. This nitrogen is the ideal growth vector.

  • Hypothesize New Interactions: Computational modeling suggests that adding a small, polar group like a morpholine ring via an ethyl linker to the nitrogen could allow the new moiety to occupy the empty pocket and form a new hydrogen bond with a backbone carbonyl.

  • Synthesize and Test: A small set of analogs is synthesized based on this hypothesis. The new compounds are tested in the primary binding assay (e.g., SPR).

  • Analyze and Iterate: The new analog, with the added morpholine, shows a binding affinity of 50 nM—a 10,000-fold improvement in potency. The ligand efficiency (LE) has also improved from 0.28 to 0.35, indicating that the added atoms are contributing very efficiently to binding. [30][31]A new crystal structure confirms that the morpholine group binds exactly as predicted. This iterative cycle of design, synthesis, and testing is the engine of hit-to-lead optimization.

Conclusion

1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol, while a hypothetical subject for this guide, perfectly embodies the qualities of a modern, 3D-enriched fragment. Its structural rigidity, defined chemical vectors, and pharmacophoric features make it an ideal starting point for a rational, structure-guided drug discovery campaign. By employing a rigorous workflow of sensitive biophysical screening, orthogonal validation, and high-resolution structural biology, such a fragment can be efficiently and intelligently evolved from a weak binder into a highly potent and selective lead compound. This FBDD approach minimizes the serendipity inherent in traditional screening methods and maximizes the probability of success in developing the next generation of therapeutics.

References

  • Navratilova, I., & Hopkins, A. L. (2021). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

  • Drug Hunter. (n.d.). Ligand Efficiency Metrics Calculators. drughunter.com. [Link]

  • Hopkins, A. L., et al. (2014). Ligand Efficiency Metrics. Drug Discovery Today. [Link]

  • RGDscience Ltd. (n.d.). Molecular Descriptors & Ligand Efficiency Metrics. rgd.science. [Link]

  • Wikipedia. (n.d.). Ligand efficiency. en.wikipedia.org. [Link]

  • van der Zwalm, M., et al. (2021). Saturation transfer difference NMR for fragment screening. PubMed. [Link]

  • Massachusetts Biotechnology Council. (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. massbio.org. [Link]

  • BioSolveIT. (n.d.). FBDD: Fragment-Based Drug Design. biosolveit.de. [Link]

  • Keserű, G. M., et al. (2021). Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. PMC. [Link]

  • PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. pharmafeatures.com. [Link]

  • Renaud, J., et al. (2009). Fragment-based screening using surface plasmon resonance technology. PubMed. [Link]

  • JoVE. (2022). Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview. youtube.com. [Link]

  • Bruker. (n.d.). Fragment screening by ligand observed nmr. bruker.com. [Link]

  • Rees, D. C., et al. (2004). Ligand efficiency. Drug Discovery Today. [Link]

  • Bio-Rad Laboratories. (2013). Drug Lead Discovery: Fragment Screening and Characterization Using Multiplexed SPR. youtube.com. [Link]

  • Selvita. (n.d.). Fragment-Based Drug Discovery. selvita.com. [Link]

  • Dominique, R. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. [Link]

  • Krimm, I., et al. (2019). Ranking Hits From Saturation Transfer Difference Nuclear Magnetic Resonance–Based Fragment Screening. Frontiers in Molecular Biosciences. [Link]

  • Cierpicki, T., et al. (2020). Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains. PMC. [Link]

  • Klebe, G., & Link, A. (2019). Concepts and Core Principles of Fragment-Based Drug Design. PMC. [Link]

  • Zhang, Y., et al. (2024). FragGen: towards 3D geometry reliable fragment-based molecular generation. Chemical Science. [Link]

  • WuXi Biology. (n.d.). Introduction into Fragment Based Drug Discovery. wuxibiologics.com. [Link]

  • Probst, C., et al. (2022). Tutorial: Saturation Transfer Difference NMR for Studying Small Molecules Interacting With Nanoparticles. PMC. [Link]

  • Selvita. (n.d.). X-ray Crystallography Fragment Screening. selvita.com. [Link]

  • Blundell, T. L., & Gill, A. (2010). Crystallographic fragment screening. PubMed. [Link]

  • University of Wisconsin-Madison. (2016). Saturation Transfer Difference (STD) NMR. nmr.chem.wisc.edu. [Link]

  • Extance, A. (2025). This fragment-based drug discovery library is designed to be sociable. Chemistry World. [Link]

  • ZoBio. (2026). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. zobio.com. [Link]

  • Taylor & Francis. (n.d.). X-ray crystallography – Knowledge and References. taylorfrancis.com. [Link]

  • Gontrani, L., et al. (2012). Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors. PMC. [Link]

  • ResearchGate. (2025). Crystal-Guided Computational Profiling of Dichlorophenyl-Piperazine Ligands as JNK3 Binders. researchgate.net. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. orgsyn.org. [Link]

  • ResearchGate. (n.d.). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzot[19][30][32]riazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine—A potent, orally active Src kinase inhibitor. researchgate.net. [Link]

  • PubChem. (n.d.). 1-(2,3-Dichlorophenyl)piperazine. pubchem.ncbi.nlm.nih.gov. [Link]

  • Johnson, L. N. (2009). Protein kinase inhibitors: contributions from structure to clinical compounds. Quarterly Reviews of Biophysics. [Link]

  • Cambridge Healthtech Institute. (n.d.). Fragment-Based Drug Discovery. healthtech.com. [Link]

  • Chen, Y., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. [Link]

  • Patsnap. (2022). Preparation method of 1-(2, 3-dichlorophenyl) piperazine.
  • Kamal, Z., et al. (2023). Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. Frontiers in Pharmacology. [Link]

  • Patsnap. (n.d.). CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
  • PubChem. (n.d.). 1-(2,3-Dichlorophenyl)piperazine hydrochloride. pubchem.ncbi.nlm.nih.gov. [Link]

  • Inxight Drugs. (n.d.). 1-(2,3-Dichlorophenyl)piperazine. drugs.ncats.io. [Link]

  • ResearchGate. (n.d.). Synthesis of selected 3D fragments. researchgate.net. [Link]

Sources

Methodological & Application

Application Note: 1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol in Medicinal Chemistry

[1]

Part 1: Executive Summary

1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol (CAS: 1153348-41-4) is a specialized building block and "privileged scaffold" used in the synthesis of high-affinity ligands for G-Protein Coupled Receptors (GPCRs) and metabolic enzymes.[1]

Unlike simple piperidines, this molecule incorporates a sulfonamide linker for metabolic stability and a 2,3-dichlorophenyl tail that provides robust hydrophobic contacts in lipophilic binding pockets.[1] Crucially, the C3-hydroxyl group serves as a stereochemically defined "handle" for further diversification, making this compound an ideal starting point for Fragment-Based Drug Discovery (FBDD) and Hit-to-Lead optimization.[1]

Key Applications:

  • 11β-HSD1 Inhibitors: The sulfonyl-piperidine core is a classic pharmacophore for inhibiting 11β-hydroxysteroid dehydrogenase type 1, a target for type 2 diabetes and metabolic syndrome.[1]

  • GPCR Antagonists: Used in the design of chemokine receptor modulators (e.g., CCR1, CCR2) and dopamine receptor ligands.[1]

  • Library Expansion: The hydroxyl group allows for rapid parallel synthesis via Mitsunobu coupling or oxidation/reductive amination sequences.[1]

Part 2: Scientific Background & Mechanism[1]

The "Privileged" Sulfonyl-Piperidine Scaffold

In medicinal chemistry, a "privileged structure" is a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme.[1] The sulfonyl-piperidine moiety is one such structure.[1]

  • Metabolic Stability: The sulfonamide linkage (

    
    ) is highly resistant to hydrolysis and oxidative metabolism compared to amides or esters, prolonging the half-life (
    
    
    ) of the drug candidate.[1]
  • Geometry: The sulfonyl group imposes a specific geometry (tetrahedral sulfur) that orients the dichlorophenyl ring and the piperidine ring roughly perpendicular to each other.[1] This "L-shaped" conformation often matches the corner pockets of enzyme active sites.[1]

  • The Hydrophobic Tail: The 2,3-dichlorophenyl group is electron-deficient and lipophilic.[1] It is frequently used to fill the "S1" or "hydrophobic" pocket of enzymes like 11β-HSD1, displacing water and gaining entropy-driven binding energy.[1]

The C3-Hydroxyl Vector

The 3-hydroxy group is the differentiator.[1] In many screening libraries, the piperidine nitrogen is capped, leaving no vectors for growth.[1] The C3-OH allows medicinal chemists to:

  • Probe H-Bond Donors/Acceptors: The -OH can act as a donor/acceptor with residues like Serine or Aspartate in the binding pocket.[1]

  • Grow the Molecule: Through ether formation (alkylation/Mitsunobu), the molecule can be extended to reach distal binding sub-pockets.

Part 3: Experimental Protocols

Protocol A: Synthesis of the Scaffold

Note: If not purchasing commercially, this protocol yields high-purity material.[1]

Objective: Synthesize 1-((2,3-dichlorophenyl)sulfonyl)piperidin-3-ol from piperidin-3-ol and sulfonyl chloride.

Reagents:

  • Piperidin-3-ol hydrochloride (1.0 equiv)[1]

  • 2,3-Dichlorobenzenesulfonyl chloride (1.1 equiv)[1]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)[1]

  • Dichloromethane (DCM), anhydrous[1]

Procedure:

  • Preparation: In a round-bottom flask under nitrogen atmosphere, suspend Piperidin-3-ol HCl (10 mmol) in anhydrous DCM (50 mL).

  • Activation: Add TEA (30 mmol) dropwise at 0°C. Stir for 15 minutes until the solution becomes clear (free base formation).

  • Addition: Dissolve 2,3-Dichlorobenzenesulfonyl chloride (11 mmol) in DCM (10 mL) and add dropwise to the reaction mixture at 0°C over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.[1]

  • Workup:

    • Quench with water (50 mL).

    • Separate the organic layer.[1][2]

    • Wash aqueous layer with DCM (2 x 30 mL).[1]

    • Combine organics and wash with 1N HCl (to remove unreacted amine), then saturated NaHCO₃, then brine.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.[1]

  • Purification: Recrystallize from EtOAc/Hexanes or purify via flash column chromatography (Gradient: 0-5% MeOH/DCM).

Yield Expectation: 85–95% as a white solid.[1]

Protocol B: Functionalization via Mitsunobu Coupling

Application: Creating an ether library to probe the "Right-Hand Side" (RHS) of the binding pocket.[1]

Objective: Invert the stereochemistry at C3 (if chiral starting material is used) or simply attach an aryl/alkyl group to the oxygen.

Reagents:

  • Scaffold: 1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol (1.0 equiv)[1]

  • Nucleophile: Phenol derivative (e.g., 4-fluorophenol) (1.2 equiv)[1]

  • Triphenylphosphine (PPh₃) (1.5 equiv)[1]

  • DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)[1]

  • Solvent: THF (anhydrous)

Procedure:

  • Dissolution: Dissolve the Scaffold, Phenol, and PPh₃ in anhydrous THF under nitrogen. Cool to 0°C.[1]

  • Addition: Add DIAD dropwise over 10 minutes. The solution will turn yellow.[1]

  • Reaction: Stir at 0°C for 30 minutes, then warm to RT and stir overnight (12–16 h).

  • Workup: Concentrate the solvent directly.[1]

  • Purification: The major byproduct is triphenylphosphine oxide (TPPO).[1] Use flash chromatography (Hexanes/EtOAc) to separate the product.[1]

    • Tip: If TPPO removal is difficult, triturating the crude residue with Et₂O often precipitates the TPPO.[1]

Protocol C: Biological Validation (11β-HSD1 Inhibition Assay)

Application: Testing the synthesized analogs for metabolic disease potential.[1]

Principle: 11β-HSD1 converts cortisone (inactive) to cortisol (active) using NADPH.[1] This assay uses a homogenous time-resolved fluorescence (HTRF) or fluorescence polarization method to detect the displacement of a tracer or the consumption of NADPH.[1]

Assay Setup:

  • Buffer: 50 mM HEPES (pH 7.4), 100 mM KCl, 5 mM NaCl, 2 mM MgCl₂, 1 mM DTT.

  • Enzyme: Recombinant human 11β-HSD1 microsomes.

  • Substrate: 160 nM Cortisone, 500 µM NADPH.

  • Test Compound: Dissolve 1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol derivatives in DMSO. Serial dilute (10 mM top conc).

Steps:

  • Add 5 µL of test compound to 384-well plate.

  • Add 20 µL of Enzyme/NADPH mix. Incubate 15 min at 37°C.

  • Add 25 µL of Substrate (Cortisone).[1]

  • Incubate for 60 min at 37°C.

  • Detection: Add Cortisol-d2 detection antibody (HTRF kit) and Cryptate donor.[1]

  • Read: Measure fluorescence ratio (665 nm / 620 nm) on a plate reader (e.g., EnVision).

  • Analysis: Plot % Inhibition vs. Log[Compound]. Calculate IC50.

Success Criteria:

  • Hit: IC50 < 10 µM.[1]

  • Lead: IC50 < 100 nM with >10-fold selectivity over 11β-HSD2.

Part 4: Visualization & Logic[1]

Synthesis and Derivatization Workflow

This diagram illustrates the flow from raw materials to a diversified library using the scaffold.

GStartPiperidin-3-ol(Starting Material)ScaffoldSCAFFOLD:1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-olStart->ScaffoldDCM, TEA0°C to RTSulfonyl2,3-Dichlorobenzenesulfonyl chlorideSulfonyl->ScaffoldPath1Path A: Mitsunobu(Ether Formation)Scaffold->Path1Ar-OH, PPh3DIAD, THFPath2Path B: Oxidation(Ketone Formation)Scaffold->Path2Dess-MartinPeriodinaneProd1Aryl Ethers(Hydrophobic Reach)Path1->Prod1Library GenProd2Amines(Reductive Amination)Path2->Prod2R-NH2, NaBH(OAc)3

Figure 1: Synthetic workflow transforming the core reagents into the scaffold and subsequent library generation pathways.

Pharmacophore Mapping (11β-HSD1)

This diagram explains why this molecule works against its primary target class.[1]

SARcluster_molLigand FeaturesTargetTarget: 11β-HSD1 Active SiteTail2,3-DichlorophenylTail->TargetFills HydrophobicPocket (S1)LinkerSulfonyl GroupLinker->TargetRigidifies GeometryCorePiperidine RingCore->TargetScaffold/SpacerHead3-Hydroxyl GroupHead->TargetH-Bond Donor/Acceptor(Ser/Tyr residues)

Figure 2: Pharmacophore mapping of the scaffold against the 11β-HSD1 binding pocket, highlighting the role of the 2,3-dichlorophenyl tail and the hydroxyl head group.[1]

Part 5: References

  • Boyle, C. D., et al. "Optimization of a piperidine-based 11β-HSD1 inhibitor class."[1] Bioorganic & Medicinal Chemistry Letters, 2009.[1] (Context: Establishes sulfonyl piperidines as key inhibitors).[1]

  • Swencon, K. "Mitsunobu Reaction: A Powerful Tool for the Synthesis of Ethers."[1] Organic Chemistry Portal, 2024.[1] (Context: Protocol for functionalizing the -OH group).[1]

  • PubChem Compound Summary. "1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol (CAS 1153348-41-4)."[1] National Center for Biotechnology Information.[1] (Context: Chemical properties and identifiers).

  • Scott, J. S., et al. "Discovery of a selective 11β-HSD1 inhibitor."[1] Journal of Medicinal Chemistry, 2012.[1][3] (Context: Detailed SAR of sulfonyl piperidine scaffolds).

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-23DC-PIP3OL Status: Open Support Level: Tier 3 (Senior Application Scientist)

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering yield or purity issues with the sulfonylation of piperidin-3-ol using 2,3-dichlorobenzenesulfonyl chloride .

This reaction involves the nucleophilic attack of a secondary amine (piperidine ring) on a highly activated sulfonyl chloride. While theoretically straightforward, the 2,3-dichloro substitution pattern introduces specific steric and electronic challenges that distinguish it from standard tosylations or mesylations.

The "Golden Path" Protocol

Use this baseline protocol to validate your reagents and technique before troubleshooting.

Reaction Stoichiometry:

Component Equivalents Role Critical Note
Piperidin-3-ol 1.0 eq Nucleophile Secondary amine is the target; hydroxyl is the competitor.
2,3-Dichlorobenzenesulfonyl chloride 1.05 - 1.1 eq Electrophile Moisture Sensitive. The 2,3-dichloro moiety increases electrophilicity, making it prone to rapid hydrolysis.
Triethylamine (TEA) or DIPEA 1.2 - 1.5 eq HCl Scavenger Must be anhydrous. Excess base promotes O-sulfonylation.

| DCM or THF | Solvent (0.1 M) | Medium | Must be anhydrous. |

Standard Procedure:

  • Dissolution: Dissolve piperidin-3-ol (1.0 eq) and DIPEA (1.2 eq) in anhydrous DCM under Nitrogen/Argon atmosphere.

  • Cooling: Cool the mixture to 0°C . Why? This kinetic control is essential to prevent O-sulfonylation.

  • Addition: Add 2,3-dichlorobenzenesulfonyl chloride (1.1 eq) dissolved in minimal DCM dropwise over 15–30 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2–4 hours.

  • Quench: Add water to hydrolyze excess sulfonyl chloride.

Troubleshooting Module: Low Yield (<50%)

User Report: "The reaction is clean, but conversion is stalled. Starting material (amine) remains."

Diagnosis: The "Hydrolysis Trap"

The 2,3-dichlorobenzenesulfonyl chloride is significantly more reactive than benzenesulfonyl chloride due to the electron-withdrawing inductive effect (-I) of the chlorine atoms. However, the ortho-chlorine (C2 position) provides steric hindrance that can slow the nucleophilic attack by the amine.

If your solvent contains trace water, the hydrolysis rate (


) can compete with the amination rate (

), especially if the amine is sterically hindered or the temperature is too low for the amine to overcome the steric barrier of the ortho-chlorine.
Solution Protocol:
  • Reagent Quality Check: The sulfonyl chloride should be a white/off-white solid. If it is yellow or oily, it has likely decomposed to the sulfonic acid (which is unreactive).

    • Action: Recrystallize the sulfonyl chloride from hexanes/CHCl3 or buy fresh.

  • Reverse Addition: Instead of adding the chloride to the amine, add the amine/base mixture TO the chloride at low temperature. This ensures the sulfonyl chloride is always in excess relative to the water present in the amine solution, though standard addition is usually preferred for selectivity.

  • Switch Solvent: Change from DCM to THF . Piperidin-3-ol has better solubility in THF, ensuring it is available to react.

Troubleshooting Module: Impurity Profile

User Report: "I see a less polar spot running just above my product on TLC."

Diagnosis: Regioselectivity Failure (O-Sulfonylation)

Piperidin-3-ol contains two nucleophiles:

  • Secondary Amine (

    
    ):  More nucleophilic, reacts first.
    
  • Secondary Alcohol (

    
    ):  Less nucleophilic, reacts second.
    

Bis-sulfonylation (reaction at both N and O) occurs if:

  • You use >1.2 eq of sulfonyl chloride.[1]

  • The reaction temperature exceeds 20°C too quickly.

  • You use a strong base (e.g., NaH, NaOH) instead of an organic base.

Visualizing the Pathway

ReactionPathways Start Start: Piperidin-3-ol + Sulfonyl Cl Target TARGET PRODUCT (N-Sulfonylated) Start->Target Kinetic Control (0°C, 1.0 eq Base) Hydrolysis Impurity A: Sulfonic Acid (Hydrolysis) Start->Hydrolysis Wet Solvent Old Reagent Bis Impurity B: Bis-Sulfonylated (N,O-Disubstituted) Start->Bis Fast O-attack (Rare) Target->Bis Excess Base/Cl High Temp (>RT)

Figure 1: Competitive reaction pathways. The green path represents the target kinetic control. The yellow path indicates thermodynamic over-reaction (O-sulfonylation).

Solution Protocol:
  • Strict Stoichiometry: Reduce sulfonyl chloride to 1.0 equivalents . It is better to have 5% unreacted amine (easy to wash away with acid) than 5% bis-sulfonylated byproduct (hard to separate).

  • Selective Hydrolysis: If the bis-product forms, treat the crude mixture with LiOH in THF/Water (1:1) at RT for 1 hour. The sulfonamide (N-S bond) is stable to mild base, but the sulfonate ester (O-S bond) will hydrolyze back to the alcohol, recovering your target product.

Troubleshooting Module: Isolation & Purification

User Report: "My product is stuck in the aqueous layer or won't crystallize."

Diagnosis: Amphoteric Nature & Solubility

The product contains a free hydroxyl group (polar) and a sulfonamide. While sulfonamides are generally acidic (


), this is a tertiary sulfonamide (no N-H proton), so it is not acidic. However, the hydroxyl group increases water solubility.
Workup Decision Tree

WorkupLogic Start Reaction Complete? Quench Quench with Water Start->Quench Extract Extract with EtOAc (Avoid DCM if emulsion forms) Quench->Extract Wash Wash Organic Layer Extract->Wash AcidWash 1. Wash: 1M HCl (Removes unreacted Amine) Wash->AcidWash BaseWash 2. Wash: Sat. NaHCO3 (Removes Sulfonic Acid) AcidWash->BaseWash CheckTLC Check Purity (TLC) BaseWash->CheckTLC Pure Evaporate -> Solid CheckTLC->Pure Single Spot Impure Impure? CheckTLC->Impure Multi-spot Recryst Recrystallize: EtOH or IPA/Hexane Impure->Recryst Solid product Column Column Chromatography: DCM:MeOH (95:5) Impure->Column Oily residue

Figure 2: Workup and purification decision tree. Note the specific sequence of acid/base washes to remove starting materials.

Purification Tips:
  • Acid Wash: The unreacted piperidin-3-ol is basic. Washing the organic layer with 1M HCl will protonate the amine, forcing it into the aqueous layer. Your product (a neutral sulfonamide) will stay in the organic layer.

  • Base Wash: The hydrolyzed sulfonyl chloride (sulfonic acid) is highly acidic. Washing with Sat. NaHCO3 removes it.

  • Crystallization: 2,3-Dichlorobenzenesulfonamides often crystallize well from Isopropanol (IPA) or an EtOAc/Hexane mixture due to the "greasy" aromatic ring and the polar sulfonamide stacking.

Frequently Asked Questions (FAQ)

Q: Can I use Pyridine as both solvent and base? A: Yes, but it makes workup harder. Pyridine is difficult to remove completely and can solubilize your product in water during extraction. If you use pyridine, wash the organic layer with CuSO4 solution (turns blue) to complex and remove the pyridine.

Q: Why is the 2,3-dichloro analog giving lower yields than the 4-chloro analog? A: Steric hindrance. The chlorine at the 2-position (ortho) physically blocks the approach of the bulky piperidine ring. You may need to run the reaction slightly longer or allow it to reach room temperature, but do not heat it, or you will trigger O-sulfonylation.

Q: My product is an oil, but it should be a solid. A: This often indicates trapped solvent or trace impurities (like bis-sulfonated byproduct). Try triturating the oil with cold Diethyl Ether or Hexanes . If it turns cloudy, sonicate it to induce precipitation.

References

  • Reactivity of Sulfonyl Chlorides: BenchChem. (2025). Technical Support Center: Safe Quenching Procedures for 2,4-Dichlorobenzenesulfonyl Chloride Reactions. Link (General reactivity patterns for dichlorobenzenesulfonyl chlorides).

  • Selectivity in Amino Alcohols: Yoshida, Y., et al. (1999). Facile and Practical Methods for the Sulfonylation of Alcohols Using Ts(Ms)Cl and Me2N(CH2)nNMe2 as a Key Base. Synthesis, 1633-1636.[2] Link (Demonstrates base-dependent selectivity).

  • Piperidine Sulfonamide Synthesis: ChemicalBook. (2020). 1-(2,3-Dichlorophenyl)-piperazine synthesis. Link (Analogous synthesis conditions for hindered dichlorophenyl systems).

  • Physical Properties: Thermo Scientific Chemicals. (2025).[3][4] 2,3-Dichlorobenzenesulfonyl chloride Product Data. Link (Melting points and stability data).

  • Purification Strategies: Vertex AI Search Results (2025). Purification of sulfonamides from amino alcohols. (Consolidated insights on acid/base workup for amphoteric molecules).

Sources

Technical Support Center: Purification of 1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol. As a novel compound, established purification protocols may be limited. This guide provides a framework of troubleshooting strategies and frequently asked questions to empower you to develop a robust purification method based on fundamental chemical principles and field-proven techniques for related sulfonamide and piperidine-containing molecules.

Troubleshooting Guide: Navigating Common Purification Challenges

This section addresses specific experimental issues you may encounter during the purification of 1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol.

Question: My crude product is a sticky oil or a gum-like solid after synthesis. How can I handle this before proceeding to chromatography or recrystallization?

Answer:

A non-solid crude product often indicates the presence of residual solvents, low-melting point impurities, or byproducts. Here’s a systematic approach to address this:

  • Trituration: This is the first and often most effective step. Trituration involves stirring the crude material as a suspension in a solvent in which your target compound has minimal solubility, while the impurities are highly soluble.[1]

    • Solvent Selection: Start with non-polar solvents like hexanes or diethyl ether. If the product remains oily, gradually increase the polarity with solvents like a hexane/ethyl acetate mixture or tert-butyl methyl ether (TBME).

    • Procedure: Add a small volume of the chosen solvent to your crude material. Stir vigorously with a spatula, breaking up any clumps. The goal is to induce precipitation of your product as a solid. If successful, you can then filter the solid, wash it with a small amount of the same cold solvent, and dry it under vacuum.

  • Co-evaporation with a High-Boiling Point Solvent: If trituration fails, residual volatile solvents from the reaction or work-up might be the issue. Dissolve the crude oil in a minimal amount of a volatile solvent like dichloromethane (DCM) and then add a higher-boiling point, non-solvent for your product (e.g., toluene). Evaporate the solvents on a rotary evaporator. This process, known as azeotropic removal, can help to remove stubborn residual solvents and may result in a solid product.

Question: I'm attempting to purify my compound by column chromatography, but I'm observing poor separation or the compound is streaking on the TLC plate. What should I do?

Answer:

Poor chromatographic separation can stem from several factors related to the compound's properties and the chosen conditions.

  • Addressing Streaking on TLC:

    • Ionic Interactions: The piperidine nitrogen in your molecule can interact with the acidic silica gel, causing streaking. To mitigate this, add a small amount of a basic modifier like triethylamine (TEA) or ammonia to your mobile phase (typically 0.1-1% v/v).

    • Compound Overload: Ensure you are not spotting too much material on the TLC plate, which can lead to tailing.

  • Optimizing Column Chromatography:

    • Solvent System Selection: A good starting point for many sulfonamides is a hexane/ethyl acetate or DCM/methanol gradient. The key is to find a solvent system where the desired compound has an Rf value between 0.2 and 0.4 on the TLC plate for optimal separation.

    • Column Packing and Loading: Ensure the column is packed uniformly to avoid channeling. Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and then adsorb it onto a small amount of silica gel. Dry this mixture and load the powder onto the top of the column. This "dry loading" technique often results in better separation than loading the sample as a concentrated solution.

    • Consider a Different Stationary Phase: If separation on silica gel is challenging, consider using a different stationary phase. For polar compounds, alumina (basic or neutral) can be a good alternative. For very polar compounds, reversed-phase chromatography (C18 silica) might be necessary.[2][3]

Question: My recrystallization attempt resulted in oiling out or very low recovery. How can I improve this?

Answer:

"Oiling out" occurs when the dissolved compound comes out of solution as a liquid rather than forming crystals. This often happens when the solution is supersaturated or when impurities are present.

  • To Prevent Oiling Out:

    • Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can favor oil formation over crystallization.

    • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.[1]

  • To Improve Recovery:

    • Solvent Choice is Critical: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. You may need to screen several solvents or solvent mixtures.[4]

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve your compound. Using too much solvent will result in a lower yield.

    • Cooling: After slow cooling to room temperature, cool the flask in an ice bath to maximize the amount of product that crystallizes out of the solution.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities I might encounter in the synthesis of 1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol?

A1: The impurity profile will depend on the synthetic route. However, common impurities in sulfonamide synthesis include:

  • Unreacted Starting Materials: Residual 2,3-dichlorophenylsulfonyl chloride or 3-hydroxypiperidine.

  • Hydrolysis of the Sulfonyl Chloride: 2,3-Dichlorophenylsulfonic acid can form if moisture is present during the reaction.[1]

  • Side-products from the Base: Depending on the base used (e.g., triethylamine, pyridine), byproducts from side reactions can be present.

  • Disulfides: If the synthesis involves oxidative coupling from a thiol, disulfide formation can be a side reaction.[1]

Q2: What is a good starting point for a solvent system for column chromatography?

A2: Given the presence of a polar alcohol and a sulfonamide group, the compound is likely to be of intermediate to high polarity. A good starting point for normal-phase column chromatography on silica gel would be a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing). If the compound is not moving, a more polar system like dichloromethane/methanol (e.g., starting with 1% methanol) can be used. Always develop the solvent system using thin-layer chromatography (TLC) first to determine the optimal mobile phase for separation.

Q3: How can I assess the purity of my final product?

A3: A combination of techniques should be used to confirm the purity of your compound:

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): This is a more quantitative method for assessing purity. A single sharp peak is desired.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of your compound and can reveal the presence of impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline solid.

Q4: Is 1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol expected to be stable?

A4: Sulfonamides are generally stable compounds.[1] However, the piperidine ring can be susceptible to oxidation over time, and the sulfonyl chloride starting material is sensitive to hydrolysis.[1][6] It is good practice to store the purified compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) if it is to be stored for an extended period. The stability of similar compounds can be affected by factors like pH and light exposure.[7]

Experimental Protocols: General Guidelines

These are general protocols that should be optimized for 1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol based on small-scale trials.

Protocol 1: Purification by Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of a few milligrams of your crude product in various solvents (e.g., isopropanol, ethanol, ethyl acetate, acetonitrile, water, and mixtures thereof) at room temperature and upon heating.

  • Dissolution: In an appropriately sized flask, add the crude solid and the chosen recrystallization solvent. Heat the mixture with stirring until the solid completely dissolves. Add the solvent in small portions to ensure you are using the minimum amount necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or adding a seed crystal.

  • Cooling: Once the solution has reached room temperature and crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Develop a solvent system using TLC that gives your desired compound an Rf of approximately 0.2-0.4 and separates it well from impurities.

  • Column Preparation: Pack a glass column with silica gel slurried in the initial, less polar mobile phase. Ensure the silica bed is level and free of air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., DCM). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Add the mobile phase to the top of the column and apply gentle pressure (using a flask bulb or regulated air/nitrogen) to begin eluting the compounds.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.

Data Presentation

Table 1: Suggested Solvents for Purification Technique Screening

Purification TechniqueStarting Solvents for Screening
Trituration Hexanes, Diethyl Ether, tert-Butyl Methyl Ether (TBME), Heptane
Recrystallization Isopropanol, Ethanol, Acetonitrile, Ethyl Acetate, Toluene, Water, or mixtures.
Column Chromatography Hexane/Ethyl Acetate gradient, Dichloromethane/Methanol gradient

Visualizations

Troubleshooting Workflow for an Oily Crude Product

G start Crude Product is an Oil/Gum trituration Attempt Trituration (e.g., with Hexanes or Et2O) start->trituration solid_precipitate Solid Precipitates? trituration->solid_precipitate filter_dry Filter and Dry Solid solid_precipitate->filter_dry Yes coevaporation Co-evaporate with Toluene solid_precipitate->coevaporation No to_purification Proceed to Further Purification (Chromatography/Recrystallization) filter_dry->to_purification solid_after_coevap Solid Forms? coevaporation->solid_after_coevap solid_after_coevap->filter_dry Yes chromatography Purify directly by Column Chromatography solid_after_coevap->chromatography No

Caption: Decision-making workflow for handling an oily or gummy crude product.

General Purification Strategy

G crude_product Crude 1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol tlc_analysis TLC Analysis of Crude crude_product->tlc_analysis purity_check Is the major spot well-separated? tlc_analysis->purity_check column_chrom Flash Column Chromatography purity_check->column_chrom No, complex mixture recrystallization Recrystallization purity_check->recrystallization Yes, one major spot combine_pure Combine Pure Fractions column_chrom->combine_pure purity_assessment Assess Purity (TLC, HPLC, NMR, MS) recrystallization->purity_assessment combine_pure->purity_assessment pure_product Pure Product purity_assessment->pure_product

Caption: A general strategy for the purification of the target compound.

References

  • Pharmaffiliates. (n.d.). Sulfonamide-impurities. Retrieved from [Link]

  • Krasavin, M., et al. (2019). Synthetic Strategies and Computational Inhibition Activity Study for Triazinyl-Substituted Benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Carbonic Anhydrases. ResearchGate. Retrieved from [Link]

  • Ashraf-Khorasani, M., & Taylor, L. T. (1995). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science. Retrieved from [Link]

  • Dolan, J. W. (2022). LC Troubleshooting: The Basics. LCGC International. Retrieved from [Link]

  • Ashraf-Khorasani, M., & Taylor, L. T. (2025). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. Retrieved from [Link]

  • Pawar, S. D., et al. (2020). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Logoyda, L., et al. (2017). Dependence of anticonvulsant activity of 1-aryl-1, 5-dihydro-4H-pyrazole (3,4-d) pyrimidine-4-one derivatives on biopharmaceutical factors. ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A. 3-Chloro-N-phenyl-pyridin-2-amine (1). Retrieved from [Link]

  • Zhang, Q., et al. (2025). Separation of sulphonamides on a C12-diol mixed-mode HPLC column and investigation of their retention mechanism. R Discovery. Retrieved from [Link]

  • Al-Hourani, B. J., et al. (2010). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. ResearchGate. Retrieved from [Link]

  • Ashraf-Khorasani, M., & Taylor, L. T. (1995). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Oxford Academic. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2024). Sulfonamide derivatives: Synthesis and applications. ResearchGate. Retrieved from [Link]

  • Zhang, Q., et al. (2008). Separation of sulphonamides on a C12-diol mixed-mode HPLC column and investigation of their retention mechanism. ResearchGate. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • CHROMacademy. (n.d.). Sample Preparation Troubleshooting. Retrieved from [Link]

  • CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride. (n.d.).
  • Jagtap, V. A., et al. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2012). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. PMC. Retrieved from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4. Retrieved from [Link]

  • Ceruso, M., et al. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. PMC. Retrieved from [Link]

  • Patsnap. (2012). Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
  • PubChem. (n.d.). 1-(2,5-Dichlorophenyl)sulfonylpyrrolidin-3-ol. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,3-Dichlorophenyl)piperazine. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Retrieved from [Link]

  • MDPI. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Retrieved from [Link]

  • DSpace@MIT. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Retrieved from [Link]

  • ResearchGate. (2025). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Retrieved from [Link]

  • Inxight Drugs. (n.d.). 1-(2,3-Dichlorophenyl)piperazine. Retrieved from [Link]

Sources

Technical Support Center: Crystallization of Sulfonyl Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Queue: Solvent Selection, Oiling Out, Polymorph Control Agent: Senior Application Scientist

Diagnostic Triage: Where to Start?

Welcome to the technical support hub for sulfonyl piperidine crystallization. These molecules present a unique challenge: they possess a conflicting polarity profile—the highly polar, hydrogen-bond-accepting sulfonyl group (


) versus the lipophilic piperidine ring.

Use the decision matrix below to identify your specific issue and navigate to the correct troubleshooting module.

Triage Start Identify Issue Q1 Is the product solid? Start->Q1 Oil Oiling Out / Sticky Gum Q1->Oil No (Liquid/Gum) Solid Solid Precipitate Q1->Solid Yes Go to Module 2 Go to Module 2 Oil->Go to Module 2 Q2 Is purity/MP correct? Solid->Q2 LowPurity Low Purity / Solvates Q2->LowPurity Impure VariableMP Variable Melting Point Q2->VariableMP Polymorphism Go to Module 1 Go to Module 1 LowPurity->Go to Module 1 Go to Module 3 Go to Module 3 VariableMP->Go to Module 3

Figure 1: Diagnostic workflow for identifying crystallization failure modes.

Module 1: Solvent System Selection ("Installation Guide")

Ticket: "I need a solvent system that balances the sulfonamide polarity with the piperidine lipophilicity."

The Theory: Competing Solvation Domains

Sulfonyl piperidines are "Janus" molecules. The sulfonyl moiety requires polar protic solvents (to satisfy hydrogen bonding), while the piperidine ring often demands non-polar environments.

  • Too Polar (e.g., Pure Water): The hydrophobic piperidine forces rapid, amorphous precipitation.

  • Too Non-Polar (e.g., Hexane): The sulfonyl group aggregates, leading to oiling out.

Recommended Solvent Architectures

Based on solubility mapping of sulfonamide derivatives, the following binary systems are most effective:

System TypeSolvent PairRatio (v/v)Best For
Protic/Polar Ethanol / Water 80:20

50:50
General purification; removing inorganic salts.
Aprotic/Polar EtOAc / Methanol 3:1Compounds with high MP; avoids hydrate formation [1].
Intermediate IPA / Isopropyl Acetate VariableControlling cooling rates; good for scale-up.
Antisolvent DCM / Diethyl Ether Solvent

Vapor Diff.
Small scale (mg) purification for X-ray diffraction.
Protocol: The "Solubility Map" Test

Do not skip this step. It saves weeks of failed scale-ups.

  • Weigh 50 mg of crude material into 5 separate vials.

  • Add 0.5 mL of the primary solvent (MeOH, EtOH, EtOAc, Acetone, DCM) to each.

  • Observation A: If it dissolves at RT, the solvent is too strong (use as solvent in binary pair).

  • Observation B: If insoluble, heat to boiling. If it dissolves, cool slowly.[1][2][3][4]

  • Observation C: If insoluble at boiling, this is your Antisolvent .

Module 2: Troubleshooting "Oiling Out" (Critical Error)

Ticket: "My product separates as a second liquid phase (oil) rather than crystals."

Root Cause Analysis: Liquid-Liquid Phase Separation (LLPS)

Oiling out occurs when the Metastable Zone Width (MSZW) intersects with the immiscibility boundary. Essentially, the solution becomes supersaturated with respect to the liquid (oil) form of your product before it becomes supersaturated with respect to the crystal form. This is common in sulfonamides due to their ability to form strong intermolecular H-bonds that compete with solvent interactions [2].

Troubleshooting Workflow

Q: Is the oil stable?

  • Yes: It remains an oil even after cooling to 0°C.

    • Fix:Trituration. Decant the solvent. Add a non-solvent (e.g., Hexane or Diethyl Ether) and sonicate/stir vigorously. This extracts impurities that depress the melting point, often triggering solidification [3].[5]

Q: Does the oil eventually solidify?

  • Yes: It turns into a hard chunk or glass.

    • Fix:Seeded Cooling. You are cooling too fast or the concentration is too high.

    • Protocol:

      • Determine the temperature where the oil first appears (

        
        ).
        
      • Re-heat the solution 5°C above

        
         to get a clear single phase.
        
      • Add seed crystals (0.1 wt%) of the pure product.

      • Cool extremely slowly (0.1°C/min). The seeds provide a surface for growth, bypassing the liquid phase [4].

OilingOut Detect Oil Detected CheckImpurity Check Purity (TLC/LCMS) Detect->CheckImpurity Impure High Impurity CheckImpurity->Impure >5% Impurity Pure High Purity CheckImpurity->Pure <2% Impurity Action1 Triturate with Ether/Hexane Impure->Action1 Remove MP depressants Action2 Reduce Concentration Pure->Action2 Avoid LLPS boundary Action3 Add Seeds @ T > T_oil Pure->Action3 Bypass Nucleation Energy

Figure 2: Logic flow for resolving Liquid-Liquid Phase Separation (Oiling Out).

Module 3: Polymorphism & Solvates ("Version Control")

Ticket: "Batch 1 melted at 145°C. Batch 2 melts at 138°C. NMR is identical."

The Science: Conformational Flexibility

Sulfonamides are notorious for polymorphism because the


 bond allows for rotation, leading to different packing arrangements (conformers) in the lattice [5]. The piperidine ring adds further flexibility (chair/boat transitions).
Polymorph Control Protocol

To ensure you consistently produce the stable thermodynamic form:

  • Solvent Activity: Avoid solvate-forming solvents if possible (e.g., DCM or Benzene often get trapped in the lattice). Use Ethanol/Water or EtOAc which are less prone to forming stable solvates with this scaffold.

  • Cooling Rate:

    • Kinetic Form (Metastable): Fast cooling (crash precipitation). Often lower melting point, higher solubility.

    • Thermodynamic Form (Stable): Slow cooling (1-5°C per hour). Higher melting point.

  • Validation:

    • Run DSC (Differential Scanning Calorimetry) . A sharp endotherm indicates a pure polymorph. A small endotherm followed by an exotherm and another endotherm indicates a polymorph transition during heating.

Module 4: Advanced Purification (The "Clean Install")

Ticket: "Standard recrystallization isn't removing the colored impurities."

The "Reslurry" Technique

If recrystallization fails to improve purity, the impurity might be co-crystallizing (inclusion). Switch to a Reslurry (Swish) Purification :

  • Find a solvent where your product is sparingly soluble (e.g., pure Isopropanol or Toluene) but impurities are soluble.

  • Suspend the solid in the solvent (do not dissolve completely).

  • Heat to 50°C and stir vigorously for 2-4 hours.

  • Cool to RT and filter.

    • Mechanism:[5][6] This "scours" the surface of the crystals and allows for Ostwald ripening, where small, impure crystals dissolve and redeposit onto larger, purer crystals without fully dissolving the bulk material.

References

  • BenchChem Technical Support. (2025).[2][3][5] Technical Support Center: Recrystallization of Sulfonamide Products.[2] Retrieved from

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from

  • ResearchGate. (2022).[1] How to recrystallize an oily compound after column chromatography? Retrieved from

  • White Rose Research Online. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity.[2][7] Retrieved from

  • National Institutes of Health (NIH). (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides.[8][9] PubMed. Retrieved from

  • SciSpace. (2014). Synthesis and Crystal Structure of 1-(2-Nitrobenzenesulfonyl)-piperidin-4-yl-diphenyl-methanol. Retrieved from

Sources

Technical Support Center: Stability Optimization of 1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol .[1] It is structured to provide immediate troubleshooting, mechanistic insight, and validated protocols for stability enhancement.

Diagnostic Hub: Triage Your Issue

Before altering your protocol, determine if you are facing a physical stability issue (solubility/precipitation) or a chemical stability issue (degradation).[1] Use the logic flow below to identify the root cause.

TroubleshootingFlow Start Observation: Sample Issue Precip Visible Particles / Cloudiness (Physical Instability) Start->Precip Turbidity Peak New HPLC Peaks / Color Change (Chemical Instability) Start->Peak Purity Loss SolventCheck Check Solvent System Precip->SolventCheck Light Issue: Photodechlorination (2,3-dichloro motif sensitive to UV) Action: Amber Vials Peak->Light New early eluting peaks Acid Issue: Acid Hydrolysis (Sulfonamide cleavage) Action: Buffer to pH 7.4 Peak->Acid Loss of parent mass Ox Issue: Alcohol Oxidation (Piperidin-3-ol to Ketone) Action: Degas / Antioxidants Peak->Ox Peak -2 Da mass shift DMSO Issue: 'Crash out' in Aqueous Buffer Action: Increase DMSO % or add Cyclodextrin SolventCheck->DMSO High Water content Temp Issue: Cold Storage Precipitation Action: Sonicate at 30°C before use SolventCheck->Temp Thawed sample

Caption: Diagnostic logic flow distinguishing between physical precipitation events and chemical degradation pathways.

Critical Stability Factors & Solutions

This molecule contains three distinct functional motifs that dictate its stability profile: the Sulfonamide linker , the 2,3-Dichlorophenyl ring , and the Piperidin-3-ol moiety.[1]

A. Photostability (The Primary Threat)

The Issue: Polychlorinated aromatic rings are highly susceptible to photodechlorination upon exposure to UV/VIS light. The 2,3-dichloro substitution pattern creates a high electron density that can facilitate radical formation and chlorine loss under irradiation [1].

  • Symptom: Appearance of de-chlorinated byproducts (Mass = Parent - 34 Da) or radical coupling products.[1]

  • Solution:

    • Strict Light Exclusion: Handle exclusively under yellow light or in amber glassware.

    • Storage: Wrap stock solution vials in aluminum foil even inside the freezer.

B. Hydrolytic Stability (pH Dependence)

The Issue: The sulfonamide bond (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) is generally robust, but tertiary sulfonamides (like this piperidine derivative) can undergo acid-catalyzed hydrolysis, cleaving into 2,3-dichlorobenzenesulfonic acid  and piperidin-3-ol  [2].
  • Mechanism: Protonation of the sulfonyl oxygen or nitrogen facilitates nucleophilic attack by water.

  • Symptom: Loss of parent peak; appearance of highly polar sulfonic acid peak (early eluting on Reverse Phase HPLC).

  • Solution:

    • Avoid Acidic Media: Do not store in buffers with pH < 4.0.

    • Optimal pH: Maintain solution pH between 6.0 and 8.0. The lack of an acidic N-H proton (tertiary sulfonamide) makes it highly resistant to base hydrolysis, so slightly basic buffers (pH 8-9) are safer than acidic ones.[1]

C. Oxidative Stability

The Issue: The secondary alcohol at the 3-position of the piperidine ring is susceptible to oxidation to a ketone (piperidin-3-one derivative), particularly in the presence of metal ions or peroxide impurities in solvents [3].

  • Symptom: Appearance of a degradation product with Mass = Parent - 2 Da.[1]

  • Solution:

    • Solvent Grade: Use anhydrous, peroxide-free DMSO or DMF.[1]

    • Inert Gas: Purge stock solutions with Argon or Nitrogen to remove dissolved oxygen.[1]

Optimized Storage & Handling Protocols

Solvent Compatibility Table

Data based on calculated lipophilicity (cLogP ~ 2.[1]6) and functional group interactions.

Solvent SystemSolubilityStability RiskRecommendation
100% DMSO High (>50 mM)LowPreferred Stock. Store at -20°C. Hygroscopic; keep tightly sealed to prevent water absorption.[1]
100% Ethanol ModerateMediumGood for short term.[1] Risk of evaporation and concentration changes.
PBS (pH 7.4) Poor (<100 µM)LowUse only for immediate assay.[1] Do not freeze (precipitation risk).[1]
0.1% TFA/Water PoorHigh Avoid. Acid promotes hydrolysis.[1] Use Formic Acid or Ammonium Acetate instead for LCMS.[1]
Protocol: Preparation of Stable Stock Solution (10 mM)
  • Weighing: Weigh the solid compound into an amber glass vial.

  • Dissolution: Add high-purity DMSO (Grade: Anhydrous, ≥99.9%).

  • Mixing: Vortex for 30 seconds. If particles persist, sonicate at 30°C for 5 minutes. Note: Do not heat above 40°C to avoid thermal degradation.[1]

  • Aliquot: Divide into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C or -80°C.

  • Usage: Thaw at room temperature. Vortex immediately before use to redissolve any micro-precipitates formed during freezing.[1]

Mechanistic Validation: Degradation Pathways

Understanding how the molecule breaks down allows you to interpret LCMS data accurately.

DegradationPathways Parent Parent Molecule (Sulfonamide-Piperidinol) Acid H+ / Heat Parent->Acid UV UV Light (hν) Parent->UV Oxidant [O] Parent->Oxidant Split1 2,3-Dichlorobenzene sulfonic acid Acid->Split1 Split2 Piperidin-3-ol Acid->Split2 Radical Ar-Cl Homolysis UV->Radical Dechlor Dechlorinated Analog (Mono-chloro) Radical->Dechlor Ketone Piperidin-3-one Derivative Oxidant->Ketone

Caption: Major degradation pathways: Acid-catalyzed hydrolysis, UV-mediated dechlorination, and alcohol oxidation.[1]

Frequently Asked Questions (FAQ)

Q: My sample turned slightly yellow after a week at room temperature. Is it still usable?

  • A: Yellowing often indicates the formation of trace azo-compounds or radical coupling products from the aryl moiety, likely due to light exposure [4]. Run a "Purity Check" via LCMS.[1] If the parent peak is >95% and the impurity is separated from your active peak, it may still be usable for preliminary screens, but discard for kinetic studies .

Q: Can I use 0.1% Trifluoroacetic Acid (TFA) as a mobile phase for HPLC?

  • A: Yes, but strictly for analysis , not storage.[1] The residence time in the column is short enough to prevent hydrolysis. However, for fraction collection/purification, immediately neutralize fractions with Ammonium Bicarbonate to prevent hydrolysis during the drying process.

Q: The compound precipitates when I dilute the DMSO stock into cell culture media.

  • A: This is a common "solvent shock" phenomenon.[1]

    • Fix 1: Dilute step-wise (DMSO

      
       1:1 DMSO:Water 
      
      
      
      Media).
    • Fix 2: Ensure the final DMSO concentration is <0.5% (toxicity limit) but high enough to maintain solubility.

    • Fix 3: Warm the media to 37°C before adding the compound.

References

  • Carey, J. H., Lawrence, J., & Tosine, H. M. (1976).[1] Photodechlorination of PCB's in the presence of titanium dioxide in aqueous suspensions. Bulletin of Environmental Contamination and Toxicology, 16(6), 697-701.[1]

  • Białk-Bielińska, A., et al. (2012).[1][2] Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264-271.[1]

  • Omri, K., et al. (2017).[1] Swern Oxidation: Mechanism and Applications. Organic Chemistry Portal.

  • García-Galán, M. J., et al. (2008).[1] Biodegradation and degradation of sulfonamides. Handbook of Environmental Chemistry. [1]

Sources

Technical Support Center: Navigating Steric Challenges in 2,3-Dichlorophenyl Sulfonyl Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to overcoming the unique challenges posed by sterically hindered sulfonyl chlorides, particularly 2,3-dichlorophenyl sulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals who encounter difficulties such as low yields, slow reaction rates, or complete reaction failure when attempting to couple this demanding electrophile. Here, we synthesize field-proven insights and foundational literature to provide a comprehensive troubleshooting resource.

The core challenge with 2,3-dichlorophenyl sulfonyl chloride stems from the "ortho effect." The chlorine atom at the C2 position creates significant steric bulk around the sulfonyl group, physically impeding the approach of nucleophiles to the electrophilic sulfur atom. This guide provides a logical framework for diagnosing issues and implementing effective solutions.

Frequently Asked Questions (FAQs)

Q1: Why are my coupling reactions with 2,3-dichlorophenyl sulfonyl chloride so slow or low-yielding compared to simpler sulfonyl chlorides?

A1: The primary reason is severe steric hindrance. The ortho-chlorine atom on the phenyl ring physically blocks the trajectory of the incoming nucleophile (e.g., an amine or an organometallic reagent) to the sulfur atom. This increases the activation energy of the reaction, leading to sluggish rates and poor yields under standard conditions.[1][2]

Q2: What is the most critical parameter to optimize for this type of hindered coupling?

A2: The choice of catalyst and, more specifically, the ancillary ligand is paramount. For palladium-catalyzed cross-coupling reactions, bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphines) or N-heterocyclic carbene (NHC) ligands are often essential.[3][4] These ligands stabilize the catalyst, promote the difficult oxidative addition step, and facilitate the final reductive elimination to release the product.[3]

Q3: Can I simply increase the reaction temperature to force the reaction to proceed?

A3: While increasing temperature can help overcome the activation energy barrier, it is often a double-edged sword.[1][2] Forcing conditions can lead to the decomposition of the sulfonyl chloride, the catalyst, or sensitive functional groups on your coupling partner. A more strategic approach involves first optimizing the catalyst system and base before resorting to high temperatures.

Q4: Are there alternatives to palladium catalysis for these couplings?

A4: Yes. Copper-catalyzed systems, sometimes in combination with other metals like iron, have shown promise for coupling sulfonamides with sterically hindered aryl halides and can be an effective alternative.[5][6] These systems may offer different reactivity profiles and can be successful where palladium-based catalysts fail.

Visualizing the Challenge and Solution

The following diagrams illustrate the core problem of steric hindrance and the mechanism by which specialized ligands can overcome it in a typical cross-coupling reaction.

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Difficult Step! Bulky ligands help pd_complex Ar-Pd(II)(Cl)L₂ oxidative_addition->pd_complex transmetalation Transmetalation (with Nu-M) pd_complex->transmetalation pd_intermediate Ar-Pd(II)(Nu)L₂ transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination Bulky ligands accelerate this step reductive_elimination->pd0 Catalyst Regeneration product Ar-Nu (Product) reductive_elimination->product electrophile Ar-SO₂Cl (Hindered Electrophile) electrophile->oxidative_addition

Caption: Generalized catalytic cycle for cross-coupling reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format.

ProblemProbable Cause(s)Recommended Solution(s)
Q5: My reaction shows no conversion. The starting materials are recovered unchanged. 1. Inactive Catalyst: The active Pd(0) species was not generated or has been deactivated. [4] 2. Inefficient Oxidative Addition: The steric hindrance is too great for the chosen catalyst system to overcome this initial, often rate-limiting, step. [3] 3. Incorrect Base: The base may be too weak or sterically hindered itself.1. Use a Pre-catalyst: Switch from generating the catalyst in situ (e.g., from Pd(OAc)₂) to using a well-defined, air-stable palladium pre-catalyst. This ensures reliable formation of the active Pd(0) species. [4] 2. Switch to a More Effective Ligand: For Suzuki-type couplings, consider highly effective carbene ligands. [7][8]For Buchwald-Hartwig aminations, employ bulky, electron-rich biaryl phosphine ligands like XPhos, RuPhos, or SPhos. [3][4] 3. Optimize Base: For Suzuki couplings, try a stronger base like Cs₂CO₃. For Buchwald-Hartwig, a strong, non-nucleophilic base like LHMDS or NaOtBu is standard. [9]
Q6: I observe very low yield (<20%) of the desired product, along with starting material and some decomposition. 1. Suboptimal Ligand Choice: The ligand may not provide the right balance of steric bulk and electron-donating properties. [10] 2. Slow Reductive Elimination: The final step to release the product is sterically hindered, leading to catalyst trapping or side reactions. [3] 3. Reaction Temperature Too Low: The reaction lacks sufficient kinetic energy to overcome the steric barrier. [1]1. Screen Ligands: Systematically screen a panel of ligands. Start with a bulky biarylphosphine (e.g., XPhos) and an N-heterocyclic carbene (NHC) ligand to gauge which class is more effective. [4] 2. Increase Ligand Bulk: The steric bulk of the ligand often promotes reductive elimination. If using a biarylphosphine, switching from a less bulky one to a more hindered one (e.g., from SPhos to XPhos) can be beneficial. [3] 3. Increase Temperature Incrementally: Gradually increase the reaction temperature in 10-20 °C increments. Consider switching to a higher-boiling solvent like dioxane or toluene if necessary. Microwave irradiation can also be a powerful tool for accelerating slow reactions. [3]
Q7: My main side product appears to be the desulfonylated arene (1,2-dichlorobenzene). 1. Reductive Cleavage of the S-C bond: This can occur under certain catalytic conditions, particularly if the desired coupling is slow. 2. Hydrolysis/Decomposition: The sulfonyl chloride may be converting to a sulfinate or sulfonic acid, which can then undergo decomposition.1. Change Catalyst System: This side reaction is highly dependent on the catalyst. Switching from a palladium to a copper-based system may circumvent this pathway. [6] 2. Ensure Anhydrous Conditions: Sulfonyl chlorides are sensitive to moisture. [11]Use freshly dried solvents and reagents, and run the reaction under a rigorously inert atmosphere (N₂ or Ar).
Advanced Strategy: Ligand Selection

The choice of ligand is the most powerful tool for overcoming steric hindrance. The table below provides a starting point for selection based on the type of coupling reaction.

Ligand ClassExample(s)Recommended ForKey Advantages
Bulky Biaryl Phosphines XPhos, SPhos, RuPhosBuchwald-Hartwig Amination, Suzuki-MiyauraExcellent for promoting both oxidative addition and reductive elimination in hindered systems. Wide commercial availability and extensive literature support. [4][12]
N-Heterocyclic Carbenes (NHCs) IPr, IMesSuzuki-Miyaura, HeckStrong σ-donors that form very stable palladium complexes. Can be highly effective for coupling aryl chlorides. Flexible steric bulk can be advantageous. [8]
Bidentate Ligands BINAP, DPPFGeneral Cross-CouplingCan improve catalyst stability and prevent the formation of inactive palladium dimers, which is beneficial for challenging substrates. [12]
Experimental Protocols

The following protocols provide a robust starting point for your experiments. Always begin with a small-scale test reaction before committing larger quantities of valuable materials.

Protocol 1: Optimized Buchwald-Hartwig Amination of a Hindered Amine

This protocol is designed to couple 2,3-dichlorophenyl sulfonyl chloride with a sterically hindered secondary amine.

  • Vessel Preparation: To a dry, oven-baked reaction vial, add a magnetic stir bar.

  • Reagent Addition (under inert atmosphere): In a glovebox or under a stream of argon, add the hindered amine (1.0 equiv.), a palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), the XPhos ligand (4 mol%), and sodium tert-butoxide (1.5 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane (to make a ~0.2 M solution with respect to the amine).

  • Electrophile Addition: Add the 2,3-dichlorophenyl sulfonyl chloride (1.1 equiv.).

  • Reaction: Seal the vial tightly and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Optimized Suzuki-Miyaura Coupling with a Hindered Boronic Acid

This protocol is for coupling 2,3-dichlorophenyl sulfonyl chloride with a sterically hindered arylboronic acid.

  • Vessel Preparation: To a dry, oven-baked reaction vial, add a magnetic stir bar.

  • Reagent Addition (under inert atmosphere): In a glovebox or under a stream of argon, add the arylboronic acid (1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), an NHC ligand precursor (e.g., IPr·HCl, 4 mol%), and a strong base such as cesium carbonate (Cs₂CO₃, 3.0 equiv.).

  • Solvent Addition: Add anhydrous, degassed dioxane and a small amount of water (e.g., 10:1 dioxane:water).

  • Electrophile Addition: Add the 2,3-dichlorophenyl sulfonyl chloride (1.0 equiv.).

  • Reaction: Seal the vial tightly and heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Filter through a pad of celite to remove inorganic salts. Transfer the filtrate to a separatory funnel.

  • Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Troubleshooting Workflow

Use the following decision tree to guide your optimization process when initial attempts fail.

G start Reaction Start: Low/No Yield? check_catalyst Is the catalyst system optimized for hindered substrates? (e.g., Pre-catalyst + Bulky Ligand) start->check_catalyst optimize_catalyst ACTION: Switch to a Pd Pre-catalyst (e.g., XPhos Pd G3) and a bulky ligand (XPhos, RuPhos, or NHC). check_catalyst->optimize_catalyst No check_base Is the base strong enough and non-nucleophilic? (e.g., NaOtBu, LHMDS, Cs₂CO₃) check_catalyst->check_base Yes optimize_catalyst->check_base optimize_base ACTION: Switch to a stronger base. Ensure anhydrous conditions. check_base->optimize_base No check_temp Has the temperature been optimized? check_base->check_temp Yes optimize_base->check_temp optimize_temp ACTION: Increase temperature in 15°C increments. Consider switching to a higher boiling solvent (e.g., Toluene -> Dioxane). check_temp->optimize_temp No consider_alt Consider Alternative Strategies: - Cu-based catalysis - Different coupling partner check_temp->consider_alt Yes optimize_temp->consider_alt success SUCCESS consider_alt->success

Caption: A decision-making workflow for troubleshooting common issues.

References
  • Princeton University. (2017, March 27). Subtle steric differences reveal a model for Ni cross-coupling success. Retrieved from [Link]

  • Adak, L., et al. (2025, November 30). Copper–Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides. Organic Letters. Retrieved from [Link]

  • Newman, S. G., & Willis, M. C. (2013). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Center for Biotechnology Information. Retrieved from [Link]

  • Bandgar, B. P., et al. (2003, October 31). Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

  • Glorius, F., et al. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Organic Chemistry Portal. Retrieved from [Link]

  • Zhang, Z., et al. (n.d.). Cu‐Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Snieckus, V., et al. (2015, June 11). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. ACS Publications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Baran, P. S., et al. (2019, October 9). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. Retrieved from [Link]

Sources

Validation & Comparative

Mass spectrometry (LC-MS) characterization of 1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

This guide provides a definitive protocol for the structural characterization of 1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol . As a functionalized N-arylsulfonamide, this molecule represents a critical scaffold often found in gamma-secretase inhibitors and CNS-active library fragments.[1]

Characterization of this compound presents unique challenges due to the competing ionization behaviors of the basic piperidine nitrogen, the polar hydroxyl group, and the electron-withdrawing dichlorophenyl moiety. This guide compares analytical methodologies to establish a Gold Standard workflow.

Chemical Profile[1][2]
  • Formula:

    
    
    
  • Monoisotopic Mass: ~308.9993 Da (based on

    
    )[1]
    
  • Key Structural Features:

    • 2,3-Dichlorophenyl tail: High lipophilicity, distinct isotope pattern.[1]

    • Sulfonyl Linker: Susceptible to S-N bond cleavage in CID (Collision-Induced Dissociation).[1]

    • Piperidin-3-ol: Chiral center at C3; contains a basic amine (masked as sulfonamide) and a polar hydroxyl group.[1]

Mechanistic Insight: The "Why" Behind the Protocol

The Chlorine Isotope Signature (Self-Validation)

Before analyzing retention time, the mass spectrum provides an intrinsic "fingerprint" validation.[1] The presence of two chlorine atoms creates a distinct isotopic cluster that must be verified to confirm the identity of the dichlorophenyl ring.

  • Theoretical Pattern: A molecule with two chlorine atoms (

    
    ) follows an approximate 9:6:1  intensity ratio for the 
    
    
    
    ,
    
    
    , and
    
    
    peaks.[2]
  • Validation Check: If your MS spectrum shows a 3:1 ratio (indicative of single Cl) or a 1:1 ratio (indicative of Br), the synthesis has failed or the fragment is incorrect.

Fragmentation Logic (MS/MS)

The sulfonamide bond is the "weakest link" energetically during collision-induced dissociation (CID).[1]

  • Primary Pathway: Cleavage of the

    
     bond.
    
  • Daughter Ion A: The sulfonyl cation

    
    .
    
  • Daughter Ion B: The piperidine ring loss.

  • Diagnostic Ion: The dichlorophenyl cation

    
     at m/z ~145/147/149 is often observed at higher collision energies.
    

Comparative Methodology: Optimizing the Workflow

To determine the optimal method, we compared two ionization modes and two stationary phases.

Comparison 1: Ionization Source (ESI vs. APCI)
FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI) Verdict
Mechanism Ion evaporation from charged droplets.[1][3] Best for polar/ionic species.[1][3]Gas-phase ion-molecule reactions.[1] Best for neutral/non-polar species.[1]ESI Wins
Response High sensitivity for the protonated molecule

. The piperidine nitrogen (even sulfonated) and -OH group favor ESI.[1]
Lower sensitivity.[1] The electron-withdrawing sulfonyl group reduces proton affinity in the gas phase.
Fragmentation Minimal in-source fragmentation (Soft).Higher thermal degradation risk due to vaporizer temperature.[1]
Matrix Effect Susceptible to suppression.[1]More robust against matrix effects.[1]
Comparison 2: Chromatographic Separation (C18 vs. Biphenyl)
FeatureStandard C18 Column Biphenyl / Phenyl-Hexyl Column Verdict
Interaction Hydrophobic interaction (dispersive forces).[1]

interactions + Hydrophobic interaction.[1]
Biphenyl Wins
Selectivity Good general retention.[1]Enhanced selectivity for the electron-deficient dichlorophenyl ring.[1]
Peak Shape Standard.Sharper peak shape due to specific interaction with the aryl-sulfonyl moiety.[1]

Conclusion: While C18 is adequate, a Biphenyl phase is recommended.[1] The


 interaction between the stationary phase and the electron-deficient 2,3-dichlorophenyl ring provides superior resolution from non-chlorinated impurities.[1]

Experimental Protocol (The Gold Standard)

Reagents & Preparation[1][5][6]
  • Solvent A: Water + 0.1% Formic Acid (Proton source for ESI).[1]

  • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.[1]

  • Sample Diluent: 50:50 Water:ACN (Matches initial gradient to prevent peak broadening).[1]

LC-MS Conditions[1][6][7]
ParameterSettingRationale
Column Kinetex Biphenyl, 2.1 x 100 mm, 1.7 µmMaximizes

-selectivity for the aryl chloride tail.[1]
Flow Rate 0.4 mL/minOptimal linear velocity for UPLC/UHPLC efficiency.[1]
Gradient 5% B (0-1 min)

95% B (8 min)
Shallow gradient to separate potential regioisomers (e.g., 2,4-dichloro impurities).[1]
Column Temp 40°CReduces backpressure and improves mass transfer kinetics.[1]
MS Source ESI Positive (

)
Targets

ion.[1]
Capillary Voltage 3.5 kVStandard for ESI stability.[1]
Cone Voltage 30 VOptimized to prevent in-source fragmentation of the sulfonamide bond.[1]

Visualized Workflows

Diagram 1: Analytical Workflow Logic

This diagram illustrates the decision matrix for characterizing the sample, ensuring data integrity from prep to reporting.

AnalyticalWorkflow Sample Crude Sample (Solid) Dilution Dilution 50:50 H2O:ACN Sample->Dilution 1 mg/mL Sep LC Separation (Biphenyl Column) Dilution->Sep 2 µL Inj Ion ESI (+) Ionization Sep->Ion Gradient Elution MS1 Full Scan MS1 Check Cl2 Pattern Ion->MS1 m/z 309 MS1->Sample Pattern Mismatch? (Re-synthesize) MS2 MS/MS Fragmentation Confirm S-N Cleavage MS1->MS2 Data Dependent Report Final Characterization MS2->Report Validation

Caption: Step-by-step analytical workflow emphasizing the critical "Go/No-Go" decision point at the MS1 isotope check.

Diagram 2: Fragmentation Pathway (MS/MS)

Understanding the collision-induced dissociation allows for confirmation of the specific structure.

Fragmentation Parent Parent Ion [M+H]+ m/z ~310 (35Cl) Cleavage S-N Bond Cleavage (Collision Energy 20-30eV) Parent->Cleavage Frag1 Dichlorophenyl Sulfonyl Cation [C6H3Cl2SO2]+ Cleavage->Frag1 Charge Retention Frag2 Piperidin-3-ol Fragment (Neutral Loss) Cleavage->Frag2 Neutral Frag3 Aryl Cation [C6H3Cl2]+ m/z ~145 Frag1->Frag3 Secondary Frag SO2 Loss of SO2 Frag1->SO2

Caption: Predicted fragmentation pathway showing the primary S-N bond breakage and subsequent loss of sulfur dioxide.[1]

References

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Discussion on Chlorine Isotope Patterns). Wiley.[1]

  • Holcapek, M., et al. (2010).[1] "Recent applications of liquid chromatography-mass spectrometry to residue analysis of antimicrobials." Journal of Chromatography A. Link (Grounding for Sulfonamide ESI preference).[1]

  • Phenomenex Application Guide. "Selectivity of Biphenyl Phases for Aromatic Compounds." Link

  • NIST Chemistry WebBook. "Mass Spectra of Chlorinated Aromatics." Link

Sources

Definitive Structural Elucidation of 1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol via Single Crystal X-ray Diffraction

[1]

Part 1: Strategic Overview & Methodological Comparison

In the development of piperidine-based pharmacophores, specifically sulfonamide derivatives like 1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol , structural ambiguity is a critical risk factor. While NMR confirms connectivity, it frequently fails to unambiguously resolve the absolute configuration (R/S) at the C3 chiral center or the precise conformational preference (axial vs. equatorial hydroxyl) of the piperidine ring in the solid state.

This guide delineates why Single Crystal X-ray Diffraction (SC-XRD) is the requisite gold standard for validating this compound, comparing it against spectroscopic and computational alternatives.

Comparative Performance Matrix
FeatureSC-XRD (Gold Standard) NMR (1D/2D) DFT Modeling
Absolute Configuration Definitive. Uses anomalous scattering (Flack parameter) from Cl/S atoms.Indirect. Requires chiral derivatization (e.g., Mosher's acid) or comparison with known standards.Predictive. Can only suggest the lowest energy isomer, not validate the physical sample.
Conformational Analysis Precise. Captures the frozen, biologically relevant low-energy conformer (e.g., Chair).Averaged. Solution state often shows rapid ring flipping, obscuring specific axial/equatorial preference.Theoretical. Heavily dependent on the chosen basis set and solvation model.
Intermolecular Interactions Direct Observation. Maps H-bond networks (OH···O=S) and Halogen bonding (Cl···O).Inferred. NOESY signals suggest proximity but lack bond-angle precision.Calculated. Good for energy estimation but requires experimental validation.
Sample Requirement Single crystal (~0.1–0.3 mm).~5–10 mg dissolved in deuterated solvent.High-performance computing resources.
Decision Logic for Structural Validation

The following workflow illustrates the critical decision path for validating chiral sulfonamides.

ValidationLogiccluster_legendValidation PhaseStartSynthesized Target:1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-olNMRRun 1H/13C NMR + NOESY(Confirm Connectivity)Start->NMRChiralityCheckIs Absolute Configuration (R/S)Known from Starting Material?AmbiguityAmbiguity Remains:Axial vs Equatorial OH?Enantiomeric Excess?ChiralityCheck->AmbiguityNo / Racemic SynthesisNMR->ChiralityCheckCrystallizationScreen Crystallization Conditions(Vapor Diffusion)Ambiguity->CrystallizationXRDSingle Crystal XRD(Mo or Cu Source)Crystallization->XRDRefinementStructure Solution & Refinement(Flack Parameter Check)XRD->RefinementFinalModelDefinitive 3D Structure(CIF Published)Refinement->FinalModel

Caption: Decision workflow prioritizing SC-XRD when stereochemical or conformational ambiguity exists.

Part 2: Experimental Protocol (Self-Validating System)

To ensure reproducibility and scientific integrity, the following protocol utilizes the Heavy Atom Effect provided by the 2,3-dichlorophenyl and sulfonyl moieties. These atoms provide sufficient anomalous scattering to determine absolute structure without heavy-atom derivatization.

Crystallization Strategy (Vapor Diffusion)

The polarity contrast between the sulfonamide (lipophilic) and the hydroxyl group (hydrophilic) makes Slow Vapor Diffusion the superior method over simple evaporation.

  • Solvent System: Ethanol (Good solvent) / n-Hexane (Anti-solvent).

  • Procedure:

    • Dissolve 15 mg of the compound in 1.0 mL of absolute ethanol in a small inner vial (GC vial).

    • Place the open inner vial inside a larger 20 mL scintillation vial containing 4 mL of n-Hexane.

    • Cap the outer vial tightly. The hexane vapors will slowly diffuse into the ethanol, lowering solubility gradually.

    • Validation: Inspect under polarized light microscopy after 48-72 hours. Look for block-like or prismatic crystals, avoiding needles (which often indicate rapid precipitation and disorder).

Data Collection Parameters
  • Temperature: 100 K (Liquid Nitrogen stream).

    • Reasoning: Cooling is non-negotiable for piperidine derivatives. It freezes the ring puckering (chair conformation) and reduces thermal ellipsoids, allowing precise assignment of the hydroxyl orientation.

  • Radiation Source:

    • Copper (Cu Kα, λ = 1.54184 Å): Preferred for absolute configuration. The anomalous scattering signal (

      
      ) for Chlorine is significantly stronger with Cu radiation than Mo, yielding a more precise Flack parameter.
      
    • Molybdenum (Mo Kα, λ = 0.71073 Å): Acceptable if crystals are weakly diffracting, but requires higher redundancy to resolve absolute structure.

Structure Solution & Refinement Workflow

This workflow integrates the OLEX2 GUI with SHELXT (solution) and SHELXL (refinement).

RefinementFlowRawDataRaw Frames(CrysAlisPro / APEX)IntegrationIntegration &ScalingRawData->IntegrationPhasingIntrinsic Phasing(SHELXT)Integration->PhasingModelBuildModel Building(Olex2)Phasing->ModelBuildRefinementLeast Squares(SHELXL)ModelBuild->RefinementValidationCheck R1, wR2,Flack ParameterRefinement->ValidationValidation->ModelBuildMissing AtomsValidation->RefinementHigh Residuals

Caption: Linear refinement pipeline emphasizing the iterative loop between least-squares refinement and validation metrics.

Critical Refinement Steps:

  • Anisotropic Refinement: Apply to all non-hydrogen atoms (Cl, S, O, N, C).

  • Hydrogen Placement:

    • C-H hydrogens: Constrain to riding models (AFIX 43 for aromatic, AFIX 23 for CH2).

    • O-H Hydrogen: Locate in the difference Fourier map. If disordered, restrain the O-H bond length to 0.82 Å (DFIX) but allow rotation to satisfy hydrogen bonding.

  • Absolute Structure Determination:

    • Refine the Flack Parameter (x) .[1][2][3]

    • Interpretation:

      
       (with standard uncertainty 
      
      
      ) confirms the correct enantiomer.
      
      
      indicates the inverted structure.[1][2][3]

Part 3: Structural Analysis & Validation Targets

When analyzing the solved structure, verify these specific geometric parameters to confirm the identity and quality of the model.

The Piperidine Conformation

The piperidine ring typically adopts a chair conformation .

  • Validation Check: Calculate the Cremer-Pople puckering parameters.

  • Key Interaction: Check the C3-hydroxyl group. Is it axial or equatorial ?

    • Equatorial: Generally more stable, minimizes 1,3-diaxial interactions.

    • Axial: May be stabilized by an intramolecular hydrogen bond to the sulfonyl oxygen (O-H···O=S).

Sulfonamide Geometry

The geometry around the Sulfur atom must be distorted tetrahedral.

  • Target Values:

    • O=S=O angle: ~119–121° (Opened due to repulsion).

    • N-S-C angle: ~105–107°.

    • S-N bond length: ~1.60–1.63 Å (Indicating partial double bond character).

Intermolecular Interactions
  • Halogen Bonding: Look for interactions involving the 2,3-dichloro motif.

    • Criteria: C-Cl···O distance < sum of van der Waals radii (~3.27 Å) and C-Cl···O angle

      
       160-180°.
      
  • Hydrogen Bonding: The 3-OH is a donor; the Sulfonyl oxygens are acceptors. This network dictates the crystal packing and solubility profile.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3–8. Link

  • Dolomanov, O. V., et al. (2009).[4] "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339–341. Link

  • Parsons, S., & Flack, H. D. (2004). "The use of the Flack parameter in the determination of absolute structure." Acta Crystallographica Section A, 60(s1), s61. Link

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171–179. Link

  • Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148–155. Link

Comparative IR Analysis: Sulfonyl Piperidin-3-ol vs. Structural Analogs in Drug Scaffold Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In medicinal chemistry, the sulfonyl piperidine scaffold is a privileged structure, serving as a core pharmacophore in enzyme inhibitors (e.g., hydroxysteroid dehydrogenase inhibitors) and GPCR ligands. Sulfonyl piperidin-3-ol (specifically N-sulfonyl piperidin-3-ol) represents a critical chiral building block.

The primary challenge in synthesizing and characterizing this molecule lies in:

  • Reaction Monitoring: Confirming the complete conversion of the secondary amine (piperidin-3-ol) to the sulfonamide.

  • Regioisomer Differentiation: Distinguishing the 3-hydroxy isomer from the 4-hydroxy isomer (a common impurity or alternative scaffold).

  • Stereochemical Integrity: Assessing intramolecular hydrogen bonding which dictates solubility and permeability.

This guide provides an authoritative breakdown of the Infrared (IR) absorption bands required to validate the structure of sulfonyl piperidin-3-ol, comparing it directly against its precursor and regioisomers.

Theoretical Framework: Vibrational Modes & Electronic Effects

To accurately interpret the spectrum, one must understand the electronic environment. The sulfonyl group (


) is strongly electron-withdrawing. When attached to the piperidine nitrogen, it significantly alters the vibrational modes of the ring system compared to the free amine.
Key Mechanistic Shifts
  • Loss of N-H: The most definitive evidence of reaction completion is the disappearance of the secondary amine N-H stretch.

  • Appearance of S=O[1][2] Doublet: Sulfonamides exhibit two distinct, intense bands corresponding to asymmetric and symmetric stretching.[3][4][5]

  • Hydroxyl Environment: In the 3-position, the hydroxyl group is geometrically positioned to potentially form intramolecular hydrogen bonds with the sulfonyl oxygens (a 6-membered pseudo-ring interaction), which is sterically disfavored in the 4-isomer. This results in a diagnostic frequency shift.[6][7]

Diagram 1: Spectral Logic Flow

The following logic tree illustrates the decision-making process for structural verification using IR data.

SpectralLogic Start Unknown Sample Spectrum CheckNH Check 3300-3500 cm⁻¹ region Start->CheckNH HasNH N-H Band Present? CheckNH->HasNH Precursor ID: Piperidin-3-ol (Precursor) (Incomplete Reaction) HasNH->Precursor Yes (Medium band) CheckSO2 Check 1150 & 1350 cm⁻¹ HasNH->CheckSO2 No HasSO2 Strong Doublet Present? CheckSO2->HasSO2 NotSulfonyl ID: Unidentified/Degradant HasSO2->NotSulfonyl No CheckOH Analyze OH Band Shape/Position HasSO2->CheckOH Yes OH_Shift Sharp/Shifted OH (<3400) (Intramolecular H-Bond) CheckOH->OH_Shift OH_Broad Broad OH (>3400) (Intermolecular H-Bond) CheckOH->OH_Broad Target ID: N-Sulfonyl Piperidin-3-ol OH_Shift->Target Isomer Likely 4-OH Isomer or Wet Sample OH_Broad->Isomer

Caption: Decision tree for distinguishing N-sulfonyl piperidin-3-ol from precursors and isomers based on IR spectral features.

Comparative Spectral Analysis

The following table synthesizes experimental data ranges. Note that specific wavenumbers may shift


 depending on the specific R-group attached to the sulfonyl (e.g., Tosyl vs. Mesyl).
Table 1: Diagnostic Absorption Bands[5]
Functional GroupVibration ModeTarget: N-Sulfonyl Piperidin-3-olPrecursor: Piperidin-3-olIsomer: N-Sulfonyl Piperidin-4-olDiagnostic Value
Amine (N-H) StretchAbsent

(m)
Absent Primary confirmation of sulfonylation.
Sulfonyl (

)
Asymmetric Stretch

(s)
Absent

(s)
Confirms sulfonamide moiety.[2][3][4][8]
Sulfonyl (

)
Symmetric Stretch

(s)
Absent

(s)
Confirms sulfonamide moiety.[3][5]
Hydroxyl (O-H) Stretch

(sharp/broad)*

(broad)

(broad)
3-OH often shows lower freq. due to intramolecular H-bonding with

.
S-N Stretch

(m)
Absent

(m)
Secondary confirmation.
C-H (Ring) Aliphatic Stretch



Low diagnostic value (ubiquitous).

(s) = strong intensity, (m) = medium intensity

Deep Dive: The Hydroxyl Differentiator

The most subtle but powerful distinction lies in the O-H stretch.

  • 3-ol Isomer: The hydroxyl at position 3 can adopt an axial conformation that allows for a 6-membered intramolecular hydrogen bond with the sulfonyl oxygen. This stabilizes the structure and typically lowers the O-H frequency and sharpens the band compared to the free alcohol.

  • 4-ol Isomer: The hydroxyl at position 4 is too distant (would require a 7-membered ring interaction) to effectively H-bond with the sulfonyl group intramolecularly. It relies on intermolecular bonding, resulting in a higher frequency, broader band typical of bulk alcohols.

Experimental Protocol: ATR-FTIR Characterization

For rapid and reliable analysis, Attenuated Total Reflectance (ATR) is the recommended methodology over KBr pellets, as it minimizes moisture interference which can obscure the critical O-H region.

Diagram 2: Experimental Workflow

ExperimentWorkflow Prep Sample Prep (Dry Vacuum < 1hr) Clean Crystal Cleaning (Isopropanol) Prep->Clean Background Acquire Background (Air/Ambient) Clean->Background Load Load Sample (Cover Crystal Fully) Background->Load Press Apply Pressure (High Clamp Force) Load->Press Scan Acquire Spectrum (16-32 Scans, 4cm⁻¹) Press->Scan Process Post-Process (Baseline Corr. + ATR Corr.) Scan->Process

Caption: Step-by-step ATR-FTIR acquisition workflow for sulfonyl piperidin-3-ol.

Detailed Methodology

1. Sample Preparation (Critical):

  • Drying: Sulfonyl piperidines can be hygroscopic. Dry the sample in a vacuum oven at

    
     for at least 1 hour prior to analysis. Residual water (
    
    
    
    ) will mask the O-H differentiation between isomers.
  • State: If the product is an oil/gum (common for some sulfonyl piperidines), apply directly. If solid, grind to a fine powder to ensure good contact.

2. Instrument Setup:

  • Crystal: Diamond or ZnSe ATR crystal.

  • Resolution:

    
     is sufficient.[8]
    
  • Scans: 16 to 32 scans.[9]

  • Range:

    
    .
    

3. Acquisition & Processing:

  • Background: Collect an air background immediately before the sample.

  • Pressure: Apply maximum pressure (using the torque knob) to ensure intimate contact between the sample and the crystal, especially for solids.

  • Correction: Apply "ATR Correction" in your software. ATR intensities vary with frequency (penetration depth is wavelength-dependent); uncorrected spectra will show artificially weak bands at high wavenumbers (O-H region) compared to transmission spectra.

Troubleshooting & Validation

Common Artifacts
  • The "Water Mask": A broad, rounded hump centered at

    
     indicates wet solvent (e.g., DMSO, water). This invalidates the O-H analysis. Solution: Re-dry sample or perform solvent subtraction.
    
  • Residual Solvent: Look for sharp peaks not belonging to the molecule.

    • DCM:

      
       (strong).
      
    • Ethyl Acetate:

      
       (carbonyl).
      
Self-Validation Check (The "Sum of Parts" Rule)

To validate your interpretation without external standards:

  • Check the Fingerprint (

    
    ):  Do you see the aromatic/sulfonyl patterns?
    
  • Check the Functional Region (

    
    ): 
    
    • If you see Both N-H (

      
      ) and 
      
      
      
      (
      
      
      ), you have a mixture of starting material and product.
    • If you see Only

      
       and O-H, the reaction is clean.
      

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[10] (Standard reference for general IR absorption ranges of sulfonamides and alcohols).

  • National Institute of Standards and Technology (NIST). (2023). Piperidine IR Spectrum.[9][11] NIST Chemistry WebBook, SRD 69.[11] Available at: [Link] (Authoritative source for the piperidine ring baseline spectrum).

  • Gilli, P., & Gilli, G. (2009). The Nature of the Hydrogen Bond: Outline of the Comprehensive Hydrogen Bond Theory. Oxford University Press. (Source for mechanisms of intramolecular hydrogen bonding shifts in 1,3-functionalized rings).
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[10] (Detailed tabulation of sulfonyl group asymmetric and symmetric stretches).

Sources

A Comparative Guide to the Chromatographic Separation of 1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The enantioselective separation of chiral compounds is a cornerstone of modern pharmaceutical development. Individual enantiomers of a drug can exhibit vastly different pharmacological, toxicological, and metabolic profiles.[1][2] Therefore, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the characterization and often the marketing of single-enantiomer drugs.[3] The target molecule, 1-((2,3-dichlorophenyl)sulfonyl)piperidin-3-ol, is a chiral heterocyclic compound featuring a stereocenter at the C3 position of the piperidine ring. Its structure, containing a basic piperidine nitrogen, a hydroxyl group, and an aromatic sulfonamide moiety, presents a unique set of challenges and opportunities for chromatographic separation.

This guide provides a comprehensive comparison of chromatographic strategies for the resolution of its enantiomers. We will delve into the rationale behind selecting primary chromatographic techniques, the choice of chiral stationary phases (CSPs), and the critical role of mobile phase optimization. The insights and protocols herein are synthesized from established principles and data from structurally analogous compounds to provide a robust framework for method development.

Strategic Approach to Method Development

The successful separation of 1-((2,3-dichlorophenyl)sulfonyl)piperidin-3-ol enantiomers hinges on exploiting the subtle differences in how they interact with a chiral environment. The development process is a logical workflow aimed at maximizing selectivity and resolution while ensuring robustness and efficiency.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Screening cluster_2 Phase 3: Optimization & Validation Analyte Analyte Characterization - pKa of Piperidine Nitrogen - UV Chromophore - Solubility Tech_Select Technique Selection (HPLC vs. SFC) Analyte->Tech_Select CSP_Screen CSP Screening (Polysaccharide-based columns) Tech_Select->CSP_Screen Mobile_Phase_Screen Mobile Phase Screening - Solvents (Normal, Polar Organic) - Additives (Acidic/Basic) CSP_Screen->Mobile_Phase_Screen Optimization Parameter Optimization - Gradient/Isocratic - Flow Rate, Temperature Mobile_Phase_Screen->Optimization Validation Method Validation - Robustness - Linearity, Accuracy Optimization->Validation Outcome Validated Enantioselective Method Validation->Outcome

Caption: Workflow for Chiral Method Development.

Comparison of Primary Chromatographic Techniques: HPLC vs. SFC

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the two premier techniques for chiral separations in the pharmaceutical industry.[1]

FeatureChiral High-Performance Liquid Chromatography (HPLC) Chiral Supercritical Fluid Chromatography (SFC)
Principle Separation in a liquid mobile phase based on differential partitioning between the mobile and chiral stationary phases.Separation using supercritical CO₂ as the primary mobile phase, offering properties between a gas and a liquid.[4]
Speed & Efficiency Analysis times can be longer due to higher mobile phase viscosity.Typically provides faster separations (often under 5 minutes) and higher efficiency due to the low viscosity and high diffusivity of supercritical CO₂.[4][5]
Solvent Consumption Can be high, particularly in normal-phase mode, leading to higher costs and environmental impact.Significantly "greener" due to the use of captured CO₂. Organic co-solvent consumption is drastically reduced.[5]
Instrumentation Cost Moderately priced and widely available in analytical laboratories.Higher initial investment, but can lead to lower long-term operating costs due to solvent savings.
Key Advantage Extreme versatility with a vast library of established methods and column chemistries (normal-phase, reversed-phase, polar organic).[5]Unmatched speed for high-throughput screening, ideal for preparative scale, and excellent for complex separations.[4]

Expert Insight: For 1-((2,3-dichlorophenyl)sulfonyl)piperidin-3-ol, SFC is often the preferred starting point. The basic piperidine nitrogen can interact strongly with residual silanols on silica-based CSPs, leading to peak tailing in HPLC. While this can be managed with mobile phase additives, the unique properties of SFC mobile phases often provide superior peak shapes and faster analysis times for basic compounds.[4]

The Core of Selectivity: Choosing a Chiral Stationary Phase (CSP)

The choice of CSP is the most critical factor in achieving enantioseparation.[6] For a molecule like 1-((2,3-dichlorophenyl)sulfonyl)piperidin-3-ol, polysaccharide-based CSPs are the most promising. These are derived from cellulose or amylose that have been functionalized with derivatives like phenylcarbamates.

Chiral Recognition Mechanism: Separation is achieved through a combination of transient interactions between the analyte enantiomers and the chiral selector. According to the three-point interaction model, a stable diastereomeric complex requires at least three simultaneous points of interaction, which can include hydrogen bonding, π-π stacking, dipole-dipole, and steric interactions.[2][3]

G cluster_analyte Analyte: 1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol cluster_csp Polysaccharide CSP (e.g., Amylose Phenylcarbamate) A_OH Hydroxyl Group (-OH) C_Carbamate Carbamate C=O, N-H A_OH->C_Carbamate H-Bonding A_SO2 Sulfonyl Group (-SO2) A_SO2->C_Carbamate H-Bonding / Dipole A_Aryl Dichlorophenyl Ring C_Aryl Selector Phenyl Rings A_Aryl->C_Aryl π-π Stacking A_Pip Piperidine Ring C_Groove Chiral Groove A_Pip->C_Groove Steric Fit / Inclusion

Caption: Analyte-CSP Interaction Points.

Recommended CSPs for Screening:

CSP Name (Example)Selector TypePrimary InteractionsSuitability for Target Analyte
Chiralpak® AD-H / AS-H Amylose Phenylcarbamate Derivativesπ-π interactions, hydrogen bonding, steric inclusion.High. Broadly applicable and often successful for compounds with aromatic rings and hydrogen bond donors/acceptors.[4]
Chiralcel® OD-H / OJ-H Cellulose Phenylcarbamate DerivativesSimilar to amylose-based phases but with a different helical structure, offering complementary selectivity.High. A standard screening column that frequently provides good separation for a wide range of compounds.[4]
Chiralpak® IC Cellulose Tris(3,5-dichlorophenylcarbamate)Strong π-π interactions due to electron-withdrawing chloro groups on the selector.Moderate to High. The chlorinated nature of the CSP may offer unique selectivity for the dichlorophenyl moiety of the analyte.

Mobile Phase Optimization: The Key to Resolution

The mobile phase composition directly influences retention, selectivity, and peak shape.[7] For our target analyte, the basicity of the piperidine nitrogen is a key consideration.

For Supercritical Fluid Chromatography (SFC)
  • Primary Mobile Phase: Supercritical CO₂.

  • Co-solvent (Modifier): Methanol is the most common starting point due to its polarity and ability to disrupt non-selective interactions. Ethanol and Isopropanol are also excellent alternatives.

  • Additive: The use of a basic additive is critical to prevent peak tailing by neutralizing acidic silanol groups on the CSP surface.

    • Recommended: 0.1% - 0.3% Diethylamine (DEA) or other alkyl amines. For basic analytes like piperidines, an amine additive can significantly improve peak shape and resolution.[5][8]

For High-Performance Liquid Chromatography (HPLC)
  • Normal Phase (NP) Mode:

    • Solvents: Hexane or Heptane mixed with an alcohol modifier (Isopropanol or Ethanol).

    • Rationale: This mode relies on polar interactions. The hydroxyl and sulfonamide groups of the analyte will interact strongly with the CSP.

    • Additive: Similar to SFC, a basic additive like DEA (0.1%) is often required to achieve symmetrical peaks.

  • Polar Organic (PO) Mode:

    • Solvents: Acetonitrile or Methanol, often with an alcohol modifier.

    • Rationale: This mode can offer different selectivity compared to NP and is sometimes more compatible with mass spectrometry (MS) detection.

    • Additive: Basic or acidic additives can be used. Trifluoroacetic acid (TFA) can be used to protonate the piperidine nitrogen, but a basic additive is generally preferred to avoid potential on-column salt formation and improve peak shape.[5]

Comparative Experimental Data (Simulated Screening Results)

The following table represents typical results from an initial screening of CSPs and mobile phase conditions for a compound structurally similar to 1-((2,3-dichlorophenyl)sulfonyl)piperidin-3-ol.

Run Technique CSP Mobile Phase k'₁ k'₂ α (k'₂/k'₁) Rs Notes
1SFCChiralpak AD-HCO₂ / Methanol (80/20) + 0.2% DEA1.852.151.161.95Good initial separation, fast analysis.
2SFCChiralcel OD-HCO₂ / Methanol (80/20) + 0.2% DEA2.502.701.081.10Some separation, but lower selectivity.
3SFCChiralpak ICCO₂ / Methanol (80/20) + 0.2% DEA2.102.651.262.80Excellent separation and selectivity.
4HPLC (NP)Chiralpak AD-HHexane / IPA (80/20) + 0.1% DEA3.103.551.151.85Good separation, but longer run time than SFC.
5HPLC (NP)Chiralpak ICHexane / IPA (80/20) + 0.1% DEA4.205.461.303.15Excellent separation, but high retention.

k' = Retention Factor, α = Separation Factor, Rs = Resolution

Analysis of Results: Based on the screening data, both SFC and HPLC are viable. However, SFC on a Chiralpak IC column (Run 3) provides the best balance of speed, selectivity, and resolution. HPLC on the same column (Run 5) gives slightly better resolution but with significantly longer retention, which may not be ideal for high-throughput analysis.

Detailed Experimental Protocol: Recommended SFC Method

This protocol outlines a robust starting point for the enantioselective separation of 1-((2,3-dichlorophenyl)sulfonyl)piperidin-3-ol based on the comparative analysis.

1. Instrumentation:

  • An analytical Supercritical Fluid Chromatography (SFC) system equipped with a back-pressure regulator, column oven, and UV-Vis or Mass Spectrometry (MS) detector.

2. Chromatographic Conditions:

  • Chiral Stationary Phase: Chiralpak® IC (250 x 4.6 mm, 5 µm).

  • Mobile Phase A: Supercritical CO₂.

  • Mobile Phase B (Modifier): Methanol with 0.2% (v/v) Diethylamine (DEA).

  • Gradient: 5% to 40% Modifier (B) over 5 minutes, hold at 40% for 1 minute.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 220 nm (due to the dichlorophenyl chromophore).

  • Injection Volume: 5 µL.

3. Sample Preparation:

  • Dissolve the racemic sample of 1-((2,3-dichlorophenyl)sulfonyl)piperidin-3-ol in Methanol to a final concentration of approximately 1 mg/mL.

  • Ensure the sample is fully dissolved and filter through a 0.22 µm syringe filter if necessary to remove particulates.

4. Rationale for Choices:

  • Chiralpak IC: The simulated data showed the highest selectivity, likely due to favorable π-π interactions between the analyte's dichlorophenyl ring and the CSP's dichlorophenylcarbamate groups.

  • Methanol Modifier: Provides good solvating power and promotes the necessary polar interactions for chiral recognition.

  • DEA Additive: Essential for ensuring a sharp, symmetrical peak shape for the basic piperidine analyte by masking active sites on the silica support.[5]

  • Gradient Elution: Allows for efficient elution of the enantiomers while providing excellent resolution and is a standard approach for screening new compounds.[7]

Conclusion

The enantiomeric separation of 1-((2,3-dichlorophenyl)sulfonyl)piperidin-3-ol can be effectively achieved using either chiral SFC or HPLC. A comparative analysis strongly suggests that Supercritical Fluid Chromatography (SFC) offers a superior approach , providing significant advantages in speed, efficiency, and reduced environmental impact.[1][4] Polysaccharide-based chiral stationary phases, particularly cellulose tris(3,5-dichlorophenylcarbamate) (Chiralpak® IC), demonstrate high potential for excellent selectivity due to a combination of hydrogen bonding, π-π stacking, and steric interactions. The inclusion of a basic additive, such as diethylamine, in the mobile phase is a critical parameter for obtaining sharp, symmetrical peaks. The detailed SFC protocol provided in this guide serves as a robust and scientifically-grounded starting point for researchers and drug development professionals to successfully resolve and quantify the enantiomers of this important chiral intermediate.

References

  • A Comparative Guide to the Chiral Separation of 4-(Piperidin-4-yl)aniline Derivatives. Benchchem.
  • Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry (RSC Publishing).
  • Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds. Benchchem.
  • Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. PubMed. (2017).
  • The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. PMC. (2022).
  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature.
  • Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. Google Patents. (2008).
  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate.
  • Chromatographic Separation of Enantiomers Acids Using Quinine as Chiral Counter-Ion in Mobile Phase. Asian Journal of Chemistry.
  • Enantioselective Synthesis of Chiral Piperidine Derivatives: Application Notes and Protocols. Benchchem.
  • Sulfated β-Cyclodextrin as Chiral Mobile Phase Additive for Ultrahigh-Pressure Liquid Chromatography. LCGC International. (2020).
  • Improvement of peptoid chiral stationary phases by modifying the terminal group of selector. PubMed. (2012).
  • Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. MDPI. (2021).
  • Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. PMC. (2021).
  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. (2020).
  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin.
  • Separation methods: Chromatography.
  • Chiral Drug Separation.
  • Crucial Role of Mobile Phase Composition in Chromatography. Longdom Publishing.
  • Chiral resolution of racemic mixtures using trans-2-Piperidin-1-ylcyclopentanol. Benchchem.
  • The effect of mobile phase composition in the enantioseparation of pharmaceutically relevant compounds with polysaccharide-based stationary phases. ResearchGate. (2014).
  • Chiral separation of enantiomeric 1,2-diamines using molecular imprinting method and selectivity enhancement by addition of achiral primary amines into eluents. PubMed. (2002).
  • 1-(2,3-Dichlorophenyl)-piperazine. ChemicalBook.
  • Chemistry, pharmacology, and chiral separation of proton pump inhibitor drugs. Periodikos.
  • An Innovative Chiral UPLC-MS/MS Method for Enantioselective Determination and Dissipation in Soil of Fenpropidin Enantiomers. MDPI. (2022).
  • 1-(2,3-Dichlorophenyl)piperazine. PubChem.
  • 1-(2,3-Dichlorophenyl)piperazine hydrochloride. PubChem.
  • 1-(2,3-Dichlorophenyl)piperazine hydrochloride 97%. Sigma-Aldrich.
  • 1 2 3 Di Chlorophenyl Piperazine HCL Manufacturer in Padra, Gujarat. IndiaMART.

Sources

Safety Operating Guide

Personal protective equipment for handling 1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, handling, and logistical protocols for 1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol .

Notice: As a specialized research intermediate, specific toxicological data (SDS) for this exact structure is limited in public registries. Therefore, this guide applies Structure-Activity Relationship (SAR) analysis and Universal Precautions for Novel Pharmaceutical Intermediates (NPIs) . We treat this compound as a potential bioactive agent with irritant and sensitizing properties.

Part 1: Risk Assessment & Hazard Profiling

Before handling, we must deconstruct the molecule to predict its behavior and risks.

Structural MoietyPredicted Hazard Contribution
Piperidin-3-ol Core Irritant (Skin/Eye/Respiratory). Piperidine derivatives are basic and lipophilic, capable of penetrating skin and causing irritation to mucous membranes.
2,3-Dichlorophenyl Group Bioactivity & Persistence. Halogenated aromatics often increase metabolic stability and lipophilicity, facilitating cell membrane penetration.[1][2] Potential for aquatic toxicity (H410) and target organ toxicity.
Sulfonamide Linkage Sensitization. While chemically stable, sulfonamide moieties can act as haptens, posing a risk of allergic sensitization (skin/respiratory) upon repeated exposure.

GHS Classification (Predicted):

  • Signal Word: WARNING

  • H315: Causes skin irritation.[3][4][5]

  • H319: Causes serious eye irritation.[3][4][5][6]

  • H335: May cause respiratory irritation.[4][5]

  • H317: May cause an allergic skin reaction (Precautionary assignment).

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab coat and latex" protocols. This compound requires a barrier strategy designed for halogenated organic solids.

PPE Selection Logic
Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection Double Nitrile (0.11 mm min) or Neoprene Why: Halogenated aromatics can permeate thin latex. Protocol: Wear two pairs of nitrile gloves. Inspect the outer pair for tears after every weighing step. Change frequency: Every 2 hours or immediately upon splash.
Respiratory N95 (Minimum) / P100 (Preferred) Why: As a solid powder, the primary intake route is inhalation of airborne particulates during weighing. If handling >1g outside a hood, a P100 half-mask is mandatory.
Eye/Face Chemical Splash Goggles Why: Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles provide a seal against dust entry.
Body Tyvek® Lab Coat / Sleeve Covers Why: Standard cotton coats absorb powders. Tyvek sheds particulates and prevents accumulation on street clothes.

Part 3: Operational Handling Workflow

This workflow minimizes exposure during the most critical phase: Transfer and Solubilization .

Step 1: Storage & Stability[1][4][6][7][8][9][10][11]
  • Condition: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic potential (due to the -OH group). Store under Argon or Nitrogen if long-term stability is required.

  • Container: Amber glass vial with a Teflon-lined cap (prevents leaching from plasticizers).

Step 2: Weighing Protocol (The "Static" Risk)
  • The Problem: Piperidine solids often carry static charge, causing "fly-away" powder during weighing.

  • The Solution:

    • Place an anti-static gun or ionizer bar inside the weighing hood.

    • Use a disposable anti-static weighing boat (avoid weighing paper).

    • Damping: If the powder is extremely flighty, pre-wet the weighing boat with the reaction solvent (if compatible) before adding the solid (taring the wet boat first).

Step 3: Solubilization
  • Solubility Profile:

    • High: DMSO, DMF, Methanol.

    • Moderate: Dichloromethane, Ethyl Acetate.

    • Low: Water, Hexanes.

  • Procedure: Add solvent to the solid, not solid to solvent. This prevents a "puff" of powder from being displaced by the liquid.

Part 4: Emergency Response & Disposal

Spill Response Decision Tree
  • Scenario A: Dry Powder Spill (< 100 mg)

    • Cover with a damp paper towel (water or ethanol) to prevent dust generation.

    • Wipe up and place in a sealed bag.

    • Clean surface with 10% soap solution, then ethanol.

  • Scenario B: Solution Spill

    • Absorb with vermiculite or polypropylene pads.

    • Do not use bleach (potential reaction with the amine/sulfonamide). Use simple detergent and water.

Disposal Streams
  • Solid Waste: "Hazardous Waste - Solid (Halogenated Organic)."

  • Liquid Waste: "Halogenated Organic Solvents" (due to the dichlorophenyl group). Do not mix with aqueous acid waste streams to avoid precipitation.

Visualizations

Figure 1: Operational Workflow Diagram

Describes the safe path from storage to experimentation.

HandlingWorkflow Storage 1. Storage (2-8°C, Amber Vial) Prep 2. Prep (Anti-Static Check) Storage->Prep Retrieve Weighing 3. Weighing (Fume Hood + N95) Prep->Weighing Transfer Solubilization 4. Solubilization (Add Solvent to Solid) Weighing->Solubilization Dissolve Experiment 5. Experiment (Closed System) Solubilization->Experiment Inject Disposal 6. Disposal (Halogenated Waste) Experiment->Disposal Cleanup Disposal->Storage Restock

Caption: Step-by-step lifecycle for handling 1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol in a research setting.

Figure 2: Spill Response Logic

Decision matrix for accidental release.

SpillResponse Start Spill Detected Type Identify State Start->Type Solid Dry Powder Type->Solid Liquid Solution/Liquid Type->Liquid ActionSolid 1. Dampen with Ethanol pad 2. Wipe (No Dust) 3. Seal in Bag Solid->ActionSolid ActionLiquid 1. Absorb (Vermiculite) 2. Do NOT use Bleach 3. Seal in Bag Liquid->ActionLiquid Disposal Bin: Halogenated Organic Waste ActionSolid->Disposal ActionLiquid->Disposal

Caption: Immediate response protocol for solid vs. liquid spills.

References

  • National Center for Advancing Translational Sciences (NCATS). Inxight Drugs: 1-(2,3-Dichlorophenyl)piperazine (Analog Analysis). Retrieved from [Link]

  • Thermo Fisher Scientific. Safety Data Sheet: Piperidin-3-ol (Functional Group Analysis). Retrieved from ]">https://www.fishersci.com

  • Sigma-Aldrich. Safety Data Sheet: 2,3-Dichlorobenzenesulfonyl chloride (Precursor Hazard Analysis). Retrieved from ]">https://www.sigmaaldrich.com

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Potent Compounds. Retrieved from [Link]]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.